molecular formula C6H4BrN3 B1289087 3-Amino-5-bromopyridine-2-carbonitrile CAS No. 573675-27-1

3-Amino-5-bromopyridine-2-carbonitrile

Cat. No.: B1289087
CAS No.: 573675-27-1
M. Wt: 198.02 g/mol
InChI Key: WDKOOTHLXCMQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromopyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKOOTHLXCMQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621780
Record name 3-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-27-1
Record name 3-Amino-5-bromo-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573675-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 3-Amino-5-bromopyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document consolidates available data on its core properties and outlines standard experimental protocols for the determination of characteristics that are not yet publicly documented.

Core Physical and Chemical Properties

This compound, with the CAS number 573675-27-1, is a pyridine derivative recognized for its role as a critical intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1] Its structure, featuring an amino group, a bromine atom, and a nitrile group on the pyridine scaffold, provides multiple reaction sites for developing novel pharmaceutical compounds.

The quantitative physical and chemical data for this compound are summarized in the table below. It should be noted that while fundamental properties have been established, extensive experimental data for properties such as melting point, boiling point, and solubility are not widely available in public literature.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 3-amino-5-bromopicolinonitrile[3]
CAS Number 573675-27-1[1][3][4]
Molecular Formula C₆H₄BrN₃[2][3]
Molecular Weight 198.02 g/mol [1][2][3][4]
Exact Mass 196.95886 Da[2]
Topological Polar Surface Area 62.7 Ų[2]
XLogP3-AA (Predicted) 1.5[2]
¹H NMR (DMSO) δ = 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 ppm (bs, 2H)[1]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated: 197.96618, found: 197.9656[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research. The following sections describe cited experimental procedures.

Two primary synthesis routes from nitro-substituted precursors have been reported:

Method 1: Reduction with Tin(II) Chloride [4]

  • Starting Material: 5-bromo-2-cyano-3-nitropyridine (5 g, 21.9 mmol) is dissolved in cooled concentrated hydrochloric acid (30 mL).

  • Reducing Agent Addition: Tin(II) chloride dihydrate (SnCl₂·2H₂O, 24.7 g, 109.5 mmol) is added to the solution in batches.

  • Reaction: The mixture is stirred at room temperature overnight. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is basified with an aqueous sodium carbonate solution and then extracted with ethyl acetate.

  • Purification: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography to yield the final product.

Method 2: Reduction with Iron Powder [1]

  • Starting Material: 5-bromo-3-nitropyridine-2-carbonitrile.

  • Reaction Conditions: The starting material is reduced using iron powder in acetic acid.

  • Yield: This method reportedly yields the product at 56% after purification.

Due to the absence of published experimental data for several key physical properties, the following standard protocols are proposed.

Melting Point Determination (Capillary Method):

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination (Shake-Flask Method): [5]

  • An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and applications involving this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start 5-bromo-2-cyano- 3-nitropyridine Reaction Reduction Reaction (e.g., SnCl2/HCl) Start->Reaction Workup Basification & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis Product Pure 3-Amino-5-bromo pyridine-2-carbonitrile Analysis->Product

Caption: Synthesis and purification workflow for this compound.

Drug_Development_Pathway A 3-Amino-5-bromopyridine- 2-carbonitrile B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B Building Block C Diverse Library of Pyridine Derivatives B->C Generates D Screening for Biological Activity C->D Input for E Lead Compound (e.g., Kinase Inhibitor) D->E Identifies

Caption: Role as a building block in drug discovery.

References

Spectroscopic Profile of 3-Amino-5-bromopyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Amino-5-bromopyridine-2-carbonitrile (CAS No: 573675-27-1). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate used in medicinal chemistry, particularly in the development of kinase inhibitors. This document summarizes available quantitative data in structured tables, outlines detailed experimental protocols for spectroscopic analysis, and includes a visual representation of a general experimental workflow.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.08–7.66m1HPyridine H
7.55–7.26m1HPyridine H
6.58bs2H-NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
~150-160C-NH₂
~140-150C-Br
~130-140Pyridine CH
~115-125Pyridine CH
~115-125-C≡N
~100-110C-CN
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Experimental IR data for this compound is not available in the searched results. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450-3250Amino (-NH₂)N-H stretching
2230-2210Nitrile (-C≡N)C≡N stretching
1650-1550Aromatic RingC=C and C=N stretching
1350-1250Amino (-NH₂)C-N stretching
800-600Bromo (-Br)C-Br stretching
Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺197.96618197.9656

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range: Scan a range appropriate to detect the molecule of interest (e.g., m/z 50-500).

    • Resolution: Set to a high resolving power (e.g., >10,000).

  • Procedure:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography system.

    • Acquire the mass spectrum, ensuring accurate mass calibration using a known standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for synthesis and spectroscopic analysis.

Navigating the Molecular Architecture: A Technical Guide to 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 3-Amino-5-bromopyridine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at this time, this document provides essential information on its synthesis, physicochemical properties, and biological significance. Furthermore, it outlines a standardized, detailed protocol for performing a crystal structure analysis, a critical step in modern drug discovery and development.

Compound Overview

This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring amino, bromo, and cyano functional groups, provides multiple points for chemical modification, making it a valuable intermediate in the development of novel therapeutics, particularly kinase inhibitors.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₄BrN₃[3]
Molecular Weight 198.02 g/mol [3]
IUPAC Name This compound[3]
CAS Number 573675-27-1[3]
Appearance Solid (form may vary)N/A
InChIKey WDKOOTHLXCMQGH-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro precursor. The general workflow and a detailed experimental protocol are provided below.

Synthetic Pathway

G start 5-bromo-3-nitropyridine-2-carbonitrile reagents Iron powder (Fe) in Acetic Acid (AcOH) start->reagents Reduction product This compound reagents->product

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 5-bromo-3-nitropyridine-2-carbonitrile

This protocol describes a common method for the synthesis of the title compound.[2]

Materials:

  • 5-bromo-3-nitropyridine-2-carbonitrile

  • Iron powder

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 5-bromo-3-nitropyridine-2-carbonitrile is prepared in glacial acetic acid.

  • Iron powder is added portion-wise to the solution while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove excess iron.

  • The filtrate is carefully neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization: The final product is typically characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.[2]

Biological Significance and the Role of Crystal Structure Analysis

Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The specific arrangement of functional groups in this compound makes it a key precursor for synthesizing kinase inhibitors, which are a major class of cancer therapeutics.[2]

Understanding the precise three-dimensional structure of a molecule is paramount in drug design. A crystal structure analysis provides atomic-level insights into:

  • Molecular Conformation: The preferred spatial arrangement of atoms.

  • Intermolecular Interactions: How molecules pack together in a solid state, which influences properties like solubility and stability.

  • Pharmacophore Modeling: The precise geometry of the molecule, which is essential for designing compounds that fit into the active site of a biological target.

Without a crystal structure, researchers must rely on computational modeling, which may not accurately represent the true molecular conformation.

Hypothetical Workflow for Crystal Structure Analysis

The following section outlines a detailed, generalized workflow for the crystal structure analysis of a small organic molecule like this compound.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray integration Data Integration & Scaling xray->integration solution Structure Solution (Phasing) integration->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF File)

Caption: General workflow for small molecule X-ray crystallography.

Experimental Protocols for Crystal Structure Analysis

4.1.1. Crystal Growth The primary challenge in crystal structure analysis is obtaining a single, high-quality crystal.

  • Method: Slow evaporation is a common technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/heptane). The solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Selection: A suitable crystal should be selected under a microscope. It should be of adequate size (typically >0.1 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.[5]

4.1.2. X-ray Data Collection

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • Data Collection: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5] The data collection strategy is designed to measure a complete and redundant set of reflections.

4.1.3. Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.[1] This initial map reveals the positions of the heavier atoms (like Bromine).

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is validated using software tools to check for geometric consistency and overall quality. The final output is typically a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data

Had a crystal structure been determined, the data would be presented as in Table 2. This table serves as a template for what researchers would expect from such an analysis.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 7.9
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 815
Z 4
Calculated Density (g/cm³) 1.62
R-factor (%) 4.5
Goodness-of-fit 1.05

Conclusion

This compound is a compound with considerable potential in the field of drug discovery. While its crystal structure remains to be elucidated, this guide provides the foundational knowledge of its synthesis and properties. The outlined workflow for crystal structure analysis serves as a roadmap for researchers aiming to unlock the precise three-dimensional architecture of this and similar molecules, a crucial step toward rational drug design and the development of novel therapeutics.

References

Technical Guide: Solubility of 3-Amino-5-bromopyridine-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carbonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and overall drug development efficiency. This technical guide addresses the solubility profile of this compound. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. To address this gap, this document provides a detailed, state-of-the-art experimental protocol for determining the thermodynamic solubility of the compound using the well-established shake-flask method. This guide is intended to empower researchers to generate precise and reliable solubility data in-house.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for predicting its solubility behavior.

PropertyValueReference
CAS Number 573675-27-1[1][2]
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1][2]
Appearance Solid (form may vary)
Melting Point Data not consistently available
pKa (Predicted) Data not available

Solubility Profile: Current Status and Predictions

Currently, there is no peer-reviewed, quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents in the public domain.

Based on its molecular structure, which features a polar pyridine ring, an amino group, and a cyano group, some general solubility characteristics can be inferred:

  • Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

  • Polar Protic Solvents: Solubility is anticipated in polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino group and the nitrogen atom of the pyridine ring.

  • Ethers and Esters: Moderate to low solubility is expected in solvents like Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate.

  • Non-polar Solvents: The compound is likely to be poorly soluble in non-polar solvents such as hexanes, toluene, and dichloromethane.

These predictions are theoretical and must be confirmed by experimental data. The following section provides a robust protocol for this purpose.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, and this should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.[6]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[7] This step is crucial to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve must be prepared using standard solutions of known concentrations of this compound.[8][9]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E F Dilute Sample Accurately E->F G Quantify by HPLC (vs. Calibration Curve) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed shake-flask protocol, drug development professionals can obtain reliable and accurate solubility data in various organic solvents, facilitating more efficient process development, formulation, and preclinical studies. The generation and subsequent publication of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carbonitrile (CAS No. 573675-27-1) is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and agrochemical research.[1][2] Its unique arrangement of an amino group, a bromo substituent, and a cyano group on the pyridine scaffold offers a versatile platform for diverse chemical transformations. This guide provides a comprehensive analysis of its reactivity, stability, and key experimental protocols, serving as a technical resource for professionals engaged in the synthesis and development of novel chemical entities.

Core Properties and Stability

This compound is typically a solid, with its appearance ranging from light yellow to brown.[3] While extensive public data on its stability is limited, safety and handling guidelines suggest it is stable under normal storage conditions.[4] For long-term storage, it is recommended to keep the compound at 4°C, protected from light.[3] It should be handled in a well-ventilated area, avoiding contact with strong oxidizing agents and strong acids.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.

PropertyValueReference
CAS Number 573675-27-1[1][6][7]
Molecular Formula C₆H₄BrN₃[6][7]
Molecular Weight 198.02 g/mol [6][7]
Appearance Light yellow to brown solid[3]
Purity (Typical) ≥99%[3]
¹H NMR (DMSO) δ = 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 ppm (bs, 2H)[1]
HRMS (High Resolution Mass Spectrometry) [M+H]⁺ calculated: 197.96618, found: 197.9656[1]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The amino, bromo, and cyano moieties can be selectively targeted to achieve a wide range of molecular architectures, making it a valuable intermediate in the synthesis of complex molecules like kinase inhibitors.[1]

G cluster_bromo Bromo Group (C5) cluster_cyano Cyano Group (C2) cluster_amino Amino Group (C3) A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B [Pd catalyst, Base] C Buchwald-Hartwig Amination (C-N Bond Formation) A->C [Pd catalyst, Base] D Nucleophilic Substitution (e.g., with NaN₃) A->D [DMF, 70°C] E Thionation (e.g., Lawesson's Reagent) A->E F Hydrolysis to Carboxylic Acid A->F [Acid/Base] G N-Acylation A->G H N-Alkylation A->H

Reactions at the Bromine Position (C5)

The bromine atom at the C5 position is susceptible to displacement and is an excellent handle for cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl substituents at the C5 position.[1]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling the pyridine core with a wide range of amines.

  • Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles. A notable example is the reaction with sodium azide (NaN₃) in DMF at 70°C to produce 3-amino-5-azidopyridine-2-carbonitrile.[1]

Reactions Involving the Cyano Group (C2)

The cyano group is a versatile precursor for other functional groups and is key to forming fused ring systems.

  • Thionation: The carbonitrile can be converted to a thioamide using reagents like Lawesson's reagent. The resulting 3-amino-5-bromopyridine-2-carbothioamide is a crucial intermediate for further cyclization.[1]

  • Oxidative Cyclization: The thioamide intermediate can undergo oxidative cyclization, for instance with hydrogen peroxide (H₂O₂), to form a fused isothiazole ring. This reaction proceeds via a disulfide intermediate to yield 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, which can be further functionalized.[1]

Reactions of the Amino Group (C3)

The amino group at the C3 position behaves as a typical nucleophile, though its reactivity can be influenced by the other electron-withdrawing groups on the ring. It can undergo standard reactions such as acylation and alkylation. For certain transformations at other positions, protection of the amino group may be necessary to prevent competing side reactions.[1]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and key transformations of this compound.

Synthesis of this compound

This compound is commonly synthesized via the reduction of its nitro precursor.[1]

  • Protocol:

    • Dissolve 5-bromo-3-nitropyridine-2-carbonitrile in glacial acetic acid.

    • Add iron powder to the solution in portions while monitoring the temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove excess iron and iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

    • Reported Yield: 56%[1]

An alternative method uses tin(II) chloride dihydrate in concentrated hydrochloric acid.[8]

  • Protocol:

    • Dissolve 5-bromo-2-cyano-3-nitropyridine (1 part) in cooled concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 5 equivalents) in batches, maintaining a low temperature.

    • Allow the mixture to stir at room temperature overnight.

    • Monitor reaction completion by TLC.

    • Basify the mixture with an aqueous sodium carbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the residue by column chromatography.[8]

G A 5-Bromo-3-nitropyridine- 2-carbonitrile B 3-Amino-5-bromopyridine- 2-carbonitrile A->B Reduction (Fe/AcOH or SnCl₂/HCl) C 3-Amino-5-bromopyridine- 2-carbothioamide B->C Thionation (Lawesson's Reagent) D 3-Amino-6-bromo- isothiazolo[4,3-b]pyridine C->D Oxidative Cyclization (H₂O₂)

Thionation of the Cyano Group
  • Protocol:

    • Suspend this compound in a suitable anhydrous solvent (e.g., toluene or dioxane).

    • Add Lawesson's reagent (typically 0.5 to 1.0 equivalents).

    • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting crude 3-amino-5-bromopyridine-2-carbothioamide by column chromatography or recrystallization.[1]

Oxidative Cyclization to Isothiazolo[4,3-b]pyridine
  • Protocol:

    • Dissolve the 3-amino-5-bromopyridine-2-carbothioamide intermediate in a suitable solvent (e.g., ethanol or acetic acid).

    • Add hydrogen peroxide (H₂O₂) dropwise to the solution.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the formation of the cyclized product.

    • Upon completion, perform a suitable work-up, which may include neutralization and extraction.

    • Purify the final product, 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, by chromatography.[1]

Summary of Key Reactions

The table below summarizes the primary transformations of this compound, highlighting its role as a versatile synthetic intermediate.

Reaction TypeReagents & ConditionsProduct TypeReference
Reduction (Synthesis) Fe powder, Acetic AcidThis compound[1]
Thionation Lawesson's Reagent, HeatThioamide[1]
Oxidative Cyclization H₂O₂Fused Isothiazole Ring System[1]
Nucleophilic Substitution NaN₃, DMF, 70°CAzidopyridine[1]
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseC-C Coupled Biaryl[1]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as toxic if swallowed.[7] It may also cause skin and serious eye irritation.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated area or a chemical fume hood.[4]

Conclusion

This compound is a cornerstone intermediate whose value is defined by the selective reactivity of its distinct functional groups. The ability to perform C-C and C-N coupling reactions at the bromine site, coupled with the capacity for cyclization via the cyano and amino groups, provides chemists with a powerful tool for generating molecular diversity. The protocols and data presented in this guide underscore its significance and provide a technical foundation for its application in the discovery and development of new pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to 3-Amino-5-bromopyridine-2-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-Amino-5-bromopyridine-2-carbonitrile (CAS No. 573675-27-1). This pyridine derivative has emerged as a crucial intermediate in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. This document details the primary synthetic routes, provides explicit experimental protocols, and presents key quantitative data in a structured format. Furthermore, it visualizes the synthetic workflow and a representative biological pathway where inhibitors derived from this compound are active.

Introduction

This compound is a substituted pyridine that has garnered significant interest in the field of drug discovery. Its unique arrangement of an amino group, a bromine atom, and a cyano group on the pyridine ring makes it a versatile building block for the synthesis of complex heterocyclic compounds. The presence of these functional groups allows for a variety of chemical modifications, making it an ideal starting point for the development of novel therapeutic agents. Its primary utility lies in its role as a key intermediate in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of other diseases.

Discovery and Historical Context

The first documented appearances of this compound in scientific literature and patents are closely tied to the development of novel kinase inhibitors in the early 2010s. While a singular "discovery" paper is not readily identifiable, its synthesis and use as a crucial intermediate are described in patents and research articles focused on the synthesis of isothiazolo[4,3-b]pyridine-based inhibitors of Cyclin G associated kinase (GAK), a target for antiviral therapies[1][2]. A patent for alkynyl heterocyclic compounds for inhibiting protein kinase activity also details its synthesis[3]. These early appearances highlight its immediate application in medicinal chemistry programs aimed at developing targeted therapeutics.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound is the reduction of its nitro precursor, 5-bromo-3-nitropyridine-2-carbonitrile.

Synthesis of the Precursor: 5-Bromo-3-nitropyridine-2-carbonitrile

The necessary precursor is synthesized from 2,5-dibromo-3-nitropyridine via a nucleophilic substitution reaction with copper(I) cyanide.

  • Reactants: 2,5-dibromo-3-nitro-pyridine, Copper(I) Cyanide (CuCN), Propionitrile.

  • Procedure: To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add CuCN (8.7 g, 97.55 mmol). Heat the mixture to 90°C for 17 hours. After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc), wash twice with brine, dry with sodium sulfate (Na2SO4), and concentrate. The resulting residue is purified by chromatography.

  • Yield: 68%[4].

Reduction to this compound

The final product is obtained through the reduction of the nitro group of 5-bromo-3-nitropyridine-2-carbonitrile, typically using iron powder in acetic acid.

  • Reactants: 5-bromo-3-nitropyridine-2-carbonitrile, Iron powder, Acetic acid.

  • Procedure: To a stirred solution of iron powder (4.900 g, 87.7 mmol) in acetic acid (50 mL) at room temperature, add 5-bromo-3-nitropyridine-2-carbonitrile (10.00 g, 43.9 mmol) in one portion. Stir the resulting reaction mixture for 3 hours. Upon completion, add ethyl acetate and filter the mixture through a paper filter. The filter cake is washed thoroughly with ethyl acetate. The filtrate is then evaporated and partitioned between ethyl acetate and water. The organic phase is washed with a 1 N NaOH solution. The combined organic phases are dried and evaporated in vacuo.

  • Purification: The crude product can be purified by silica gel flash chromatography. It is noted that a common byproduct is 3-amino-5-bromopicolinamide, formed from the acid hydrolysis of the cyano group[1][2].

  • Yield: 56% after purification[5].

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₆H₄BrN₃198.02573675-27-1
5-Bromo-3-nitropyridine-2-carbonitrileC₆H₂BrN₃O₂228.00573675-25-9

Table 1: Physicochemical Properties

Compound ¹H NMR (DMSO) HRMS [M+H]⁺
This compoundδ = 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 ppm (bs, 2H)calcd. 197.96618, found 197.9656

Table 2: Spectroscopic Data [5]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2_5_dibromo_3_nitro_pyridine 2,5-Dibromo-3-nitropyridine 5_bromo_3_nitropyridine_2_carbonitrile 5-Bromo-3-nitropyridine-2-carbonitrile 2_5_dibromo_3_nitro_pyridine->5_bromo_3_nitropyridine_2_carbonitrile Propionitrile, 90°C CuCN CuCN CuCN->5_bromo_3_nitropyridine_2_carbonitrile 3_amino_5_bromopyridine_2_carbonitrile This compound 5_bromo_3_nitropyridine_2_carbonitrile->3_amino_5_bromopyridine_2_carbonitrile Reduction Iron Iron Powder Iron->3_amino_5_bromopyridine_2_carbonitrile Acetic_Acid Acetic Acid Acetic_Acid->3_amino_5_bromopyridine_2_carbonitrile

Caption: Synthetic pathway for this compound.

Role in Kinase Inhibition Signaling Pathway

This compound serves as a key building block for the synthesis of various kinase inhibitors. The diagram below illustrates a simplified, representative signaling pathway where a kinase inhibitor, synthesized from this intermediate, blocks the downstream signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream_Signaling Activates Ligand Growth Factor Ligand->Receptor Binds Kinase_Inhibitor Kinase Inhibitor (derived from This compound) Kinase_Inhibitor->Receptor Inhibits ATP binding ATP ATP ATP->Receptor Phosphorylates Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Leads to

References

The Versatile Scaffold: 3-Amino-5-bromopyridine-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in the design of contemporary therapeutic agents, and among its myriad of functionalized derivatives, 3-amino-5-bromopyridine-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature, featuring an amino group, a bromo substituent, and a nitrile moiety, offers a rich chemical canvas for the synthesis of a diverse array of complex molecules with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Core Synthesis and Chemical Properties

This compound serves as a critical intermediate for the generation of more complex molecular architectures.[1][2] The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[3] This reaction is a cornerstone for creating diverse libraries of compounds for biological screening. The amino group at the 3-position and the nitrile group at the 2-position provide additional handles for chemical modification, enabling the construction of fused ring systems and the introduction of pharmacophoric elements.

Applications in Kinase Inhibitor Development

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The this compound scaffold has been successfully employed in the design of potent inhibitors of several important kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.

Quantitative Data on Derivatives

Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives (Analogs of 3-Aminopyridine-2-carbonitrile Derivatives)

CompoundTarget Cancer Cell LineGI50 (nM)Reference CompoundGI50 (nM)
5e Not Specified26Erlotinib33
5h Not Specified28Erlotinib33

Data from a study on pyrano[3,2-c]quinoline-3-carbonitriles, which share a similar 2-amino-3-cyanopyridine core.[4]

Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline Derivatives (Analogs of 3-Aminopyridine-2-carbonitrile Derivatives)

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5e EGFR71ErlotinibNot Specified
HER-221LapatinibNot Specified
BRAFV600E62ErlotinibNot Specified
5h EGFR75ErlotinibNot Specified
HER-223LapatinibNot Specified
BRAFV600E67ErlotinibNot Specified

Data from a study on pyrano[3,2-c]quinoline-3-carbonitriles, which share a similar 2-amino-3-cyanopyridine core.[4]

Key Signaling Pathways Targeted

The development of kinase inhibitors from the this compound scaffold targets critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Permeability Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Src_Kinase_Signaling_Pathway Integrins Integrins Src Src Integrins->Src RTKs RTKs RTKs->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion Proliferation Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Simplified Src kinase signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in medicinal chemistry research. The following section provides methodologies for key synthetic transformations involving aminopyridine scaffolds.

General Procedure for Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

The Suzuki-Miyaura coupling is a powerful tool for the arylation of 3-amino-5-bromopyridine.[3]

Conventional Heating Method:

  • Reaction Setup: In a dry round-bottom flask, combine 3-amino-5-bromopyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Method:

  • Reaction Setup: In a microwave vial, combine 3-amino-5-bromopyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Catalyst and Solvent: Add the palladium catalyst and ligand, followed by the chosen solvent system (e.g., 1,4-dioxane/water).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps described in the conventional heating method.

General Workflow for Synthesis of Derivatives

The following diagram illustrates a general workflow for the synthesis of bioactive compounds starting from this compound.

experimental_workflow start 3-Amino-5-bromopyridine -2-carbonitrile suzuki Suzuki-Miyaura Coupling start->suzuki amination Buchwald-Hartwig Amination start->amination cyclization Ring-forming Reactions start->cyclization aryl_derivatives 5-Aryl/Heteroaryl Derivatives suzuki->aryl_derivatives amino_derivatives 5-Amino Derivatives amination->amino_derivatives fused_systems Fused Heterocyclic Systems cyclization->fused_systems bio_eval Biological Evaluation aryl_derivatives->bio_eval amino_derivatives->bio_eval fused_systems->bio_eval

Caption: General synthetic workflow.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering multiple avenues for synthetic diversification. Its utility in the construction of potent kinase inhibitors targeting key oncogenic pathways has been demonstrated through the synthesis of various analogs. The synthetic accessibility and the potential for generating vast chemical diversity make this building block an invaluable tool for drug discovery and development professionals. Further exploration of the chemical space around this core is likely to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-Amino-5-bromopyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the promising biological targets of 3-Amino-5-bromopyridine-2-carbonitrile derivatives. This whitepaper provides an in-depth analysis of the core scaffold's interactions with key enzymes and receptors implicated in a range of diseases, from cancer to neurodegenerative disorders. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of signaling pathways, offering a critical resource for advancing the development of this important class of molecules.

The this compound core has emerged as a versatile scaffold in medicinal chemistry, with derivatives demonstrating significant activity against a variety of biological targets. This guide synthesizes the current body of research to highlight the most promising avenues for therapeutic development.

Key Biological Targets and In Vitro Efficacy

Extensive research has identified several key protein targets for derivatives of this compound. These include critical regulators of cellular processes that, when dysregulated, contribute to the pathology of numerous diseases.

Oncogenic Kinases: A Primary Focus

A significant body of evidence points to the potent inhibitory activity of these derivatives against a panel of oncogenic kinases. These enzymes are central to the signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAFV600E): Certain pyrano[3,2-c]quinoline-3-carbonitrile derivatives have shown remarkable efficacy as multi-target inhibitors of EGFR, HER-2, and the BRAFV600E mutant.[1][2][3][4] These kinases are well-established drivers in a multitude of cancers, including lung, breast, and colon cancer, as well as melanoma.

Derivative ClassTargetIC50 (nM)Reference CompoundIC50 (nM)
Pyrano[3,2-c]quinoline-3-carbonitrilesEGFR71 - 75Erlotinib-
HER-221 - 23Lapatinib-
BRAFV600E62 - 67--

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[5]

Derivative ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidine-5-carbonitrilesVEGFR-20.53 - 2.41Sorafenib0.19
Glycogen Synthase Kinase 3 Beta (GSK-3β): A Target in Neurodegenerative Disease and Cancer

The this compound scaffold has been investigated for its potential to inhibit GSK-3β, a serine/threonine kinase implicated in a wide array of cellular processes.[6][7] Dysregulation of GSK-3β is associated with neurodegenerative diseases such as Alzheimer's, as well as various cancers.

Derivative ClassTargetIC50 (nM)
N-(pyridin-2-yl)cyclopropanecarboxamideGSK-3β70
Adenosine A2B Receptor: Modulating Inflammatory Responses

Derivatives based on the aminopyridine-3,5-dicarbonitrile core have been developed as agonists for the adenosine A2B receptor.[8] This G protein-coupled receptor is involved in regulating inflammation and cellular responses to stress, making it a target for conditions such as asthma and ischemia.

Derivative ClassTargetEC50 (nM)
Amino-3,5-dicyanopyridinesAdenosine A2B Receptor9 - 350

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental approaches, this guide includes detailed diagrams generated using the DOT language.

EGFR_HER2_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER-2 HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK BRAF BRAF V600E BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibition Derivative->HER2 Inhibition Derivative->BRAF Inhibition

Simplified signaling pathway of EGFR, HER-2, and BRAF and the inhibitory action of derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture 1. Cell Culture (Cancer Cell Lines) Compound_Treatment 2. Compound Treatment (Derivative Incubation) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay (Measure Cell Viability) Compound_Treatment->MTT_Assay Kinase_Assay 4. Kinase Assay (e.g., ADP-Glo) (Measure Enzyme Inhibition) Compound_Treatment->Kinase_Assay Data_Analysis 5. Data Analysis (Calculate IC50/GI50) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis

General experimental workflow for assessing the anticancer activity of the derivatives.

Detailed Experimental Protocols

A cornerstone of this technical guide is the inclusion of detailed methodologies for the key experiments cited. These protocols are designed to provide researchers with a practical foundation for their own investigations.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Seeding:

  • Cancer cell lines are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Incubation:

  • A serial dilution of the this compound derivative is prepared in culture medium.

  • The medium from the cell plates is replaced with the medium containing the test compound at various concentrations.

  • Plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Reagent Addition and Incubation:

  • MTT reagent is added to each well and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

  • The half-maximal inhibitory concentration (GI50) or the concentration that inhibits 50% of cell growth is determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

1. Kinase Reaction Setup:

  • The reaction is set up in a multi-well plate containing the kinase (e.g., EGFR, VEGFR-2, GSK-3β), a suitable substrate, and ATP in a kinase reaction buffer.

  • The this compound derivative is added at a range of concentrations.

2. Kinase Reaction Incubation:

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

3. Termination of Kinase Reaction and ATP Depletion:

  • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.

4. Conversion of ADP to ATP and Luminescence Generation:

  • Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

5. Luminescence Measurement and Data Analysis:

  • The luminescence is measured using a luminometer.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the luminescence (which correlates with kinase activity) against the logarithm of the inhibitor concentration.

Adenosine A2B Receptor Activation Assay (cAMP Assay)

This assay measures the ability of a compound to act as an agonist at the adenosine A2B receptor by quantifying the downstream production of cyclic AMP (cAMP).

1. Cell Culture and Seeding:

  • A cell line engineered to express the human adenosine A2B receptor is cultured and seeded into a multi-well plate.

2. Compound Stimulation:

  • The cells are treated with various concentrations of the aminopyridine-3,5-dicarbonitrile derivative.

3. Cell Lysis and cAMP Measurement:

  • After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is then measured using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence).

4. Data Analysis:

  • The amount of cAMP produced at each concentration of the test compound is determined.

  • The half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response, is calculated.

Conclusion

The diverse biological activities of this compound derivatives underscore their significant potential as a foundation for the development of novel therapeutics. The potent and often multi-targeted inhibition of key oncogenic kinases, coupled with the ability to modulate other important cellular targets like GSK-3β and adenosine receptors, highlights the versatility of this chemical scaffold. This technical guide provides a comprehensive resource for researchers in the field, offering a solid foundation of quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways. It is anticipated that this guide will serve as a valuable tool to accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

Exploring the Chemical Space of 3-Amino-5-bromopyridine-2-carbonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-bromopyridine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its unique arrangement of functional groups—an amino group, a bromo substituent, and a nitrile—offers multiple points for chemical modification, enabling the exploration of a vast chemical space. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of analogs based on this core, with a focus on their potential as kinase inhibitors and antimicrobial agents.

Synthetic Strategies and Characterization

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the modification of a pre-formed pyridine ring. Key intermediates and reaction types include the use of multicomponent reactions and functional group transformations.

Table 1: Synthesis and Spectral Data of Representative 3-Aminopyridine-2-carbonitrile Analogs
Compound IDR GroupYield (%)1H NMR (δ ppm)13C NMR (δ ppm)HRMS (m/z)
1a Phenyl788.75 (s, 1H), 7.65-7.57 (m, 5H), 7.39 (bs, 2H)159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62[M+] 196.0749
1b 4-Methoxyphenyl728.7 (s, 1H), 7.49 (t, J = 7.8 Hz, 1H), 7.37 (bs, 2H), 7.27-7.23 (m, 2H), 7.14 (bd, J = 8.1 Hz, 1H), 3.82 (s, 3H)159.92, 159.35, 149.43, 141.96, 134.73, 130.78, 121.22, 116.72, 114.92, 114.42, 93.74, 55.82[M+H]+ 227.0926
1c 2-Thienyl9312.00 (br s, 1H), 7.93 (d, 1H, J = 4.2 Hz), 7.70 (d, 1H, J = 4.4 Hz), 7.14 (t, 1H, J = 4.4 Hz), 6.38 (s, 2H)-[M]+ 190.0259

Data is representative for analogous structures and may vary based on the specific heterocyclic core (e.g., pyridazine, pyrazole) and substitution pattern.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-5-aryl-pyridine-2-carbonitrile Analogs[2]

This protocol describes a one-pot, three-component reaction for the synthesis of 3-aminopyridine-2-carbonitrile analogs.

Materials:

  • Appropriate arylglyoxal (1 mmol)

  • Hydrazine hydrate (80%, 4 mmol)

  • Malononitrile (1 mmol)

  • Ethanol

  • Water

Procedure:

  • A mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

  • Malononitrile (1 mmol) is then added to the reaction mixture, and stirring is continued for an additional 30 minutes at room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid product is washed with hot water (2 x 5 mL).

  • The crude product is purified by recrystallization from ethanol.

Characterization: The structure of the synthesized compounds is confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives[3]

This method provides a rapid synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine.

Materials:

  • 3,5-Dibromopyridine (21.7 mmol)

  • Desired aliphatic amine (e.g., pyrrolidine, 210.9 mmol)

  • Toluene (8.2 mL)

  • 1-Methyl-2-pyrrolidinone (NMP) (4.1 mL)

  • CEM Discover microwave instrument

Procedure:

  • A solution of 3,5-dibromopyridine and the aliphatic amine in a mixture of toluene and NMP is prepared in an 80 mL microwave reaction vessel.

  • The vessel is irradiated in the microwave instrument at 180 °C for a specified time (e.g., 30 minutes).

  • The reaction mixture is concentrated under vacuum.

  • The product is purified by column chromatography.

Biological Activity and Potential Applications

Analogs of this compound have shown promise in two primary therapeutic areas: oncology, as kinase inhibitors, and infectious diseases, as antimicrobial agents.

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[3] Derivatives of this compound have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival signaling pathways.

These compounds have been shown to modulate key signaling pathways implicated in cancer. For example, inhibition of Src kinase can disrupt downstream signaling through the FAK/paxillin and PI3K/AKT/mTOR pathways, affecting cell migration, adhesion, and proliferation.[4]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K MEK MEK Src->MEK Paxillin Paxillin FAK->Paxillin Proliferation Cell Proliferation, Migration, Survival Paxillin->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->Src

Src Kinase Signaling Pathway Inhibition
Compound IDTarget KinaseIC50 (nM)
2a EGFR71
2b HER-221
2c BRAFV600E62
3d Src900

Data is representative of related pyridine and quinoline-based kinase inhibitors.[4][5]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro potency of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • In a 384-well plate, add 1 µL of the serially diluted test compound or a vehicle control (e.g., DMSO).

  • Add 2 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Add_Cmpd Add Serially Diluted Compound/Vehicle to Plate Start->Add_Cmpd Add_Kinase Add Kinase/ Substrate Mixture Add_Cmpd->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate_1 Incubate at RT (60-120 min) Add_ATP->Incubate_1 Add_ADP_Glo Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Generate Luminescence (Add Kinase Detection Reagent) Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 min) Add_Detection->Incubate_3 Measure Measure Luminescence Incubate_3->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Kinase Inhibition Assay Workflow
Antimicrobial Activity

The aminopyridine core is also present in numerous compounds with antimicrobial properties.[6] Analogs of this compound have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)
4a >100>100>100
4b >100>100>100
4c 3939>100
Gentamicin 1.250.6252.5

Data from a study on 2-amino-3-cyanopyridine derivatives, where compound 4c contains a cyclohexylamine moiety.[6]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in the broth medium in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of large libraries of analogs for structure-activity relationship studies. The demonstrated potential of these compounds as both kinase inhibitors and antimicrobial agents highlights the rich chemical space that can be explored. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to further investigate and exploit the therapeutic potential of this promising class of molecules.

References

Methodological & Application

Synthesis of 3-Amino-5-bromopyridine-2-carbonitrile: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-Amino-5-bromopyridine-2-carbonitrile, a valuable building block in the development of novel therapeutics. The protocol details the reduction of the nitro group in 5-bromo-3-nitropyridine-2-carbonitrile, a common and critical transformation in medicinal chemistry. The resulting aminopyridine derivative serves as a key intermediate for introducing a versatile pharmacophore into a range of drug candidates.

Introduction

This compound is a key synthetic intermediate in pharmaceutical and agrochemical research. The presence of amino, bromo, and cyano functionalities on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex, biologically active molecules. Notably, substituted aminopyridines are integral components of numerous kinase inhibitors and other targeted therapies. This protocol outlines a robust and widely applicable method for the preparation of this compound via the reduction of its nitro precursor.

Data Summary

The following table summarizes the quantitative data for a representative protocol for the synthesis of this compound. This data is based on established methods for the reduction of similar nitro-substituted pyridines.

ParameterValue
Starting Material 5-bromo-3-nitropyridine-2-carbonitrile
Reducing Agent Iron powder
Solvent System Ethanol / Water
Acid Catalyst Concentrated Hydrochloric Acid
Reaction Temperature Reflux
Reaction Time 1-2 hours
Work-up Procedure Filtration, solvent evaporation, recrystallization
Typical Yield 80-95%

Experimental Protocol: Reduction of 5-bromo-3-nitropyridine-2-carbonitrile

This protocol details the chemical reduction of the nitro group of 5-bromo-3-nitropyridine-2-carbonitrile to an amino group using iron in an acidic aqueous ethanol solution.

Materials:

  • 5-bromo-3-nitropyridine-2-carbonitrile

  • Iron powder, reduced

  • 95% Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Celite or filter aid

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-3-nitropyridine-2-carbonitrile (1.0 eq), iron powder (5.0 eq), 95% ethanol (10 mL per gram of starting material), and deionized water (2.5 mL per gram of starting material).

  • Initiation of Reaction: To the stirred suspension, add a few drops of concentrated hydrochloric acid (approximately 0.1 eq).

  • Reaction: Heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the remaining aqueous residue, carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid and precipitate the product. Ensure the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: 5-bromo-3-nitropyridine-2-carbonitrile Reagents Add Iron Powder, Ethanol, Water, HCl Start->Reagents Reaction Heat to Reflux (1-2 hours) Reagents->Reaction Filtration Cool and Filter through Celite Reaction->Filtration Evaporation Concentrate Filtrate Filtration->Evaporation Neutralization Neutralize with NaHCO3 /Na2CO3 Evaporation->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry Organic Layer (Na2SO4/MgSO4) Extraction->Drying Final_Evaporation Concentrate to Yield Crude Product Drying->Final_Evaporation Purification Recrystallization Final_Evaporation->Purification End End: this compound Purification->End

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

3-Amino-5-bromopyridine and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The amino group provides a handle for the introduction of various side chains and for the construction of heterocyclic ring systems. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. This class of compounds is of particular interest in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase enzyme.

  • Neurological Disorder Therapeutics: These compounds serve as building blocks for molecules targeting receptors and enzymes in the central nervous system.[1]

  • Agrochemicals: The pyridine scaffold is also found in a variety of herbicides and pesticides.[1]

The strategic placement of the amino, bromo, and cyano groups in this compound makes it an attractive starting material for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-5-bromopyridine-2-carbonitrile with various arylboronic acids. This reaction is a fundamental transformation in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent motifs in medicinally important compounds.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids and their derivatives.[1] However, substrates like this compound, which contain a coordinating primary amine and a nitrile group, can present unique challenges. The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[1] Careful selection and optimization of the catalyst, ligand, base, and solvent system are therefore crucial to achieve high yields of the desired coupled products, often without the need for protecting the amine functionality.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_organic_pd Ar-Pd(II)L2-Ar' transmetalation->di_organic_pd reductive_elimination Reductive Elimination di_organic_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OR)2 reactants->oxidative_addition Ar-Br base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Two representative protocols are provided: a conventional heating method and a microwave-assisted method. The microwave protocol can significantly reduce reaction times.[1] It is important to note that while these protocols are based on established procedures for the closely related 3-Amino-5-bromopyridine, optimization for the specific 2-carbonitrile substrate may be necessary.

Protocol 1: Conventional Heating Method

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[1]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)[1]

  • 1,4-Dioxane[1]

  • Degassed water[1]

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).[1][4]

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Protocol 2: Microwave-Assisted Method

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-formed catalyst)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[1]

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water[1]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[1]

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).[1]

  • Add the chosen solvent system to the vial.[1]

  • Seal the vial with a cap.[1]

  • Place the vial in the microwave reactor.[1]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Work-up and purify the product as described in the conventional heating protocol.[1]

Experimental Workflow

The general workflow for performing and analyzing the Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents catalyst Add Catalyst and Solvent reagents->catalyst inert_atmosphere Establish Inert Atmosphere (N2 or Ar) catalyst->inert_atmosphere reaction Reaction: - Conventional Heating (80-90°C, 12-24h) - Microwave (120-150°C, 10-30min) inert_atmosphere->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench with Water - Extract with Organic Solvent - Wash and Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End characterization->end

General Experimental Workflow

Data Presentation

The following table summarizes expected yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions, although actual yields may vary.[1]

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901685
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901688
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901692
43-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901678
52-Thiopheneboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901675

Data is representative for a structurally similar compound and should be used as a guideline.[1]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligands (e.g., SPhos, XPhos), bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems. Microwave irradiation can also significantly improve yields in some cases.[1][5]

  • Catalyst Deactivation: The primary amine on the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. Using bulky phosphine ligands can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid (homocoupling) can be a side reaction. Using a slight excess of the boronic acid can sometimes suppress this.

  • Purification: The polarity of the aminopyridine products can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is crucial.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profound implications in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[3][4] The 3-amino-5-(arylamino)pyridine-2-carbonitrile scaffold is a key structural motif in a variety of biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Amino-5-bromopyridine-2-carbonitrile, a critical intermediate for accessing these valuable molecules. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and selectivity.[5][6]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[7]

The choice of palladium source, phosphine ligand, base, and solvent is critical for the success of this transformation and is highly dependent on the specific amine coupling partner.[2]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination of Substituted Bromopyridines

Aryl BromideAminePd Source / LigandBaseSolventTemp. (°C)Yield (%)Reference
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[9]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060[10]
3-Bromo-4-indolylmaleimideAnilines/AminopyridinesPd₂(dba)₃ / XantphosCs₂CO₃Toluene100Good to Excellent[11]
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Not specified[12]
5-Bromo-2-alkyl/aryl-isoindoline-1,3-dione2-Bromopyridin-3-aminePd(OAc)₂ / (±)-BINAPCs₂CO₃Toluene11040-51[3]

Experimental Protocols

This section provides a detailed, generalized methodology for the Buchwald-Hartwig amination of this compound. Optimization of the palladium source, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or flask)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

General Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq.), the amine (1.2-1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.5 eq.) under an inert atmosphere (argon or nitrogen).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-Amino-5-(arylamino)pyridine-2-carbonitrile.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [L_nPd(II)(Ar)(NHR'R'')]^+X^- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_procedure Procedure cluster_workup Workup & Purification arrow arrow reagents Combine Reactants, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Dilute and Filter cool->quench extract Aqueous Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex nitrogen-containing heterocyclic molecules relevant to the pharmaceutical industry. The provided protocols and comparative data serve as a robust starting point for researchers. Successful implementation will likely require careful optimization of the catalyst system, base, and reaction conditions tailored to the specific amine coupling partner. This will enable the efficient synthesis of key intermediates for drug discovery and development programs.

References

Application Notes and Protocols for Sonogashira Reaction of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction of 3-Amino-5-bromopyridine-2-carbonitrile with terminal alkynes. This key transformation is instrumental in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established procedures for structurally analogous substrates and serve as a robust starting point for reaction optimization.

Introduction

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[2] Its broad functional group tolerance and mild reaction conditions make it a valuable tool in the synthesis of complex molecules.[1][3] The functionalization of the pyridine scaffold, a privileged structure in medicinal chemistry, is of significant interest. The introduction of an alkynyl moiety at the 5-position of this compound can lead to the development of novel compounds with diverse biological activities.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyridyl complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyridyl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyridine product and regenerate the active Pd(0) catalyst.[2]

Recommended Reaction Conditions

While specific conditions for this compound are not extensively reported, the following tables summarize optimized conditions for the Sonogashira coupling of structurally similar bromopyridine derivatives. These serve as an excellent starting point for optimization.

Table 1: General Sonogashira Reaction Conditions for Bromopyridines
ParameterConditionReference
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)[2][4]
Copper Co-catalyst CuI (5-10 mol%)[2][4]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)[2][4]
Solvent Anhydrous THF, DMF, or a mixture of THF/Et₃N[2][4]
Temperature Room Temperature to 100 °C[2][4][5]
Atmosphere Inert (Nitrogen or Argon)[2][6]
Table 2: Exemplary Conditions for Sonogashira Coupling of a Related Bromocyanopyridine

This table is based on the reaction of 6-bromo-3-fluoro-2-cyanopyridine with an alkyne.[4]

ReagentMolar Equiv. / Loading
Bromocyanopyridine1.1 equiv
Alkyne1.0 equiv
Pd(PPh₃)₄0.15 equiv
CuI0.3 equiv
Solvent THF/Et₃N (2:1)
Temperature Room Temperature
Time 16 hours

Experimental Protocols

Two detailed protocols are provided below: a general procedure at room temperature and a procedure involving heating.

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 3-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-alkynylpyridine-2-carbonitrile.[2]

Protocol 2: Procedure with Heating

This protocol may be necessary for less reactive terminal alkynes or to increase the reaction rate.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Diisopropylamine (DIPA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a condenser, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by diisopropylamine and the terminal alkyne.

  • Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C for 3-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[2][5]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Troubleshooting

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a different palladium catalyst or ligand, or employing a different base. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Dehalogenation of Starting Material: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.[2]

  • Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the catalyst may be beneficial.[2]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow A 1. Reagent Setup B Add Bromopyridine, Pd Catalyst, CuI to dry flask A->B C 2. Inert Atmosphere B->C D Evacuate and backfill with N₂/Ar C->D E 3. Reagent Addition D->E F Add Solvent, Base, and Terminal Alkyne E->F G 4. Reaction F->G H Stir at RT or Heat (Monitor by TLC/LC-MS) G->H I 5. Workup H->I J Quench, Extract, Wash, and Dry I->J K 6. Purification J->K L Column Chromatography K->L M Final Product L->M

Caption: General workflow for the Sonogashira reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 3-Bromo-5-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of aryl and heteroaryl halides is a powerful transformation in modern organic synthesis, providing a direct route to valuable nitrile-containing compounds. Aryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, as they can be readily converted into a variety of functional groups, including amines, carboxylic acids, amides, and tetrazoles.[1][2] This application note focuses on the palladium-catalyzed cyanation of 3-bromo-5-aminopyridine derivatives, a key scaffold in medicinal chemistry.

The presence of the amino group on the pyridine ring presents a unique challenge in palladium-catalyzed cross-coupling reactions, as the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[1] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity. This document provides an overview of the reaction, detailed experimental protocols, and a summary of relevant data to guide researchers in the successful cyanation of these important substrates.

Reaction Principle and General Considerations

The catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the cyanide group from a cyanide source to the resulting Pd(II) complex, and reductive elimination of the aryl nitrile to regenerate the Pd(0) catalyst.

Several cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being the most common due to their lower toxicity compared to simple alkali metal cyanides.[1] K₄[Fe(CN)₆] is a non-toxic, air-stable solid, making it an attractive choice for safer laboratory practices.[3] Zn(CN)₂ is also widely used and often provides excellent results.[4]

The choice of palladium precursor and ligand is critical for a successful reaction. Palladacycle precatalysts, such as G3-XPhos, have shown high activity in the cyanation of heteroaryl halides.[1] Traditional catalysts like palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also effective, often in combination with bulky, electron-rich phosphine ligands like XPhos or dppf.[1]

Experimental Protocols

Protocol 1: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of (hetero)aryl halides.[1]

Materials:

  • 3-Bromo-5-aminopyridine derivative (1.0 mmol)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 211 mg)

  • Palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)

  • Potassium acetate (KOAc) (0.125 mmol, 12 mg)

  • 1,4-Dioxane (2.5 mL)

  • Deionized water (2.5 mL)

  • Nitrogen or Argon gas

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-bromo-5-aminopyridine derivative (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), palladium precatalyst (0.02 mmol), and KOAc (0.125 mmol).

  • Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Add 1,4-dioxane (2.5 mL) and deionized water (2.5 mL) via syringe.

  • Place the reaction vessel in a preheated heating block at 100-120 °C.

  • Stir the reaction mixture vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-cyanopyridine derivative.

Protocol 2: Cyanation using Zinc Cyanide (Zn(CN)₂)

This protocol is based on general procedures for palladium-catalyzed cyanation using zinc cyanide.[4][5]

Materials:

  • 3-Bromo-5-aminopyridine derivative (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂) (0.6 mmol, 70 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 mmol, 11 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-bromo-5-aminopyridine derivative (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.02 mmol).

  • Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Add DMF (5 mL) via syringe.

  • Place the reaction vessel in a preheated heating block at 120-140 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-cyanopyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cyanation of various bromo-pyridines and related substrates. While specific data for 3-bromo-5-aminopyridine is limited in the literature, these examples provide a useful reference for expected outcomes.

Table 1: Palladium-Catalyzed Cyanation of Bromopyridine Derivatives with K₄[Fe(CN)₆]

SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ (1)L4 (NHC) (1)Na₂CO₃DMAc1201278[3]
4-Bromopyridine HClP1 (1.5)L1 (1.5)KOAcDioxane/H₂O100195[1]
2-Bromo-6-methoxypyridinePd/C@Fe₃O₄--DMF1201285[3]

P1 = Palladacycle precatalyst, L1 = XPhos, L4 = N-heterocyclic carbene ligand.

Table 2: Palladium-Catalyzed Cyanation of Bromopyridine Derivatives with Zn(CN)₂

SubstratePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd₂(dba)₃ (1)dppf (2)-DMF1201292
3-BromopyridinePd(OAc)₂ (2)XPhos (4)-t-BuOH1002488
5-Bromo-3-(pyrrolidin-1-yl)pyridinePd₂(dba)₃ (2.5)Xantphos (5)-Dioxane1101875

Visualizations

Palladium_Catalyzed_Cyanation_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(CN)L2 Transmetalation M-Br M-Br Ar-Pd(II)(Br)L2->M-Br Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L2 M-CN M-CN M-CN->Ar-Pd(II)(CN)L2

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reactants Add 3-bromo-5-aminopyridine, cyanide source, catalyst, and base to reaction vessel Inert_Atmosphere Evacuate and backfill with N2 or Ar (3x) Add_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and stir reaction (e.g., 100-140 °C, 1-12 h) Add_Solvent->Heat_Stir Monitor Monitor progress by TLC or LC-MS Heat_Stir->Monitor Quench_Extract Cool, quench, and extract with organic solvent Monitor->Quench_Extract Dry_Concentrate Dry organic layer and concentrate in vacuo Quench_Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for palladium-catalyzed cyanation.

References

Application of 3-Amino-5-bromopyridine-2-carbonitrile in the Synthesis of Potent ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carbonitrile is a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] Its trifunctional nature, featuring an amino group, a bromo substituent, and a nitrile moiety, provides multiple reaction sites for structural elaboration and diversification. This application note details the use of this compound in the synthesis of pyridine-based Rho-kinase (ROCK) inhibitors, a class of therapeutic agents with significant potential in treating a range of diseases, including hypertension, glaucoma, and cancer.

The pyridine scaffold is a well-established pharmacophore for ROCK inhibitors, and the strategic functionalization of this core is crucial for achieving high potency and selectivity. The bromine atom on the this compound ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. This approach allows for the systematic exploration of the chemical space around the pyridine core to optimize the structure-activity relationship (SAR) and develop novel ROCK inhibitors with improved pharmacological profiles.

ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases.

ROCK_Signaling_Pathway GPCR GPCRs RhoGEF RhoGEFs GPCR->RhoGEF Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibition pMLC p-MLC ROCK->pMLC Phosphorylation pMLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Cell Contraction & Cytoskeletal Reorganization Actin_Myosin->Contraction Inhibitor ROCK Inhibitor Inhibitor->ROCK Inhibition

Caption: The ROCK signaling pathway.

Synthetic Workflow for Pyridine-Based ROCK Inhibitors

The synthesis of pyridine-based ROCK inhibitors from this compound typically involves a multi-step process. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl moiety at the 5-position of the pyridine ring. Subsequent modifications of the amino and nitrile groups can be performed to generate a library of diverse compounds for SAR studies.

Synthetic_Workflow Start 3-Amino-5-bromopyridine- 2-carbonitrile Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 5-Aryl-3-aminopyridine- 2-carbonitrile Suzuki->Intermediate Pd Catalyst, Base Modification Further Modifications Intermediate->Modification Final ROCK Inhibitor Library Modification->Final Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki Reagents Reagents for Amino/Nitrile Modification Reagents->Modification

Caption: General synthetic workflow for ROCK inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a 5-aryl-3-aminopyridine-2-carbonitrile intermediate, a core scaffold for a library of potential ROCK inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes, or alternatively, heat at 100 °C using a conventional oil bath for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-3-aminopyridine-2-carbonitrile.

Quantitative Data

The following table summarizes representative data for a series of pyridine-based ROCK inhibitors synthesized using a similar aminopyridine scaffold. While not directly derived from this compound, this data provides a strong indication of the potential inhibitory activity that can be achieved with this class of compounds.

Compound IDR Group (at 5-position)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)
1 4-Methoxyphenyl5035
2 3,4-Dimethoxyphenyl3020
3 Pyridin-4-yl1510
4 Thiophen-2-yl7560

Note: The data presented here is illustrative and based on published results for analogous compounds. Actual IC₅₀ values for inhibitors synthesized from this compound will require experimental determination.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of novel pyridine-based ROCK inhibitors. The synthetic accessibility and the potential for diversification through well-established methodologies like the Suzuki-Miyaura cross-coupling make it an attractive scaffold for drug discovery programs targeting the ROCK signaling pathway. The protocols and data presented in this application note provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities with the potential for therapeutic intervention in a variety of diseases.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from the versatile starting material, 3-Amino-5-bromopyridine-2-carbonitrile. This document outlines the synthetic pathways to promising heterocyclic scaffolds, protocols for assessing their antimicrobial efficacy and cytotoxicity, and a discussion of their potential mechanisms of action.

Introduction: The Potential of Pyrido[2,3-d]pyrimidines

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyridine and pyrimidine-based heterocyclic compounds are of great interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of these two rings to form the pyrido[2,3-d]pyrimidine scaffold has yielded compounds with a broad spectrum of biological activities.[3][4]

The starting material, this compound, is a valuable precursor for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidines. The amino and cyano groups are strategically positioned to facilitate cyclization reactions, while the bromo substituent offers a site for further functionalization through cross-coupling reactions, allowing for the generation of a diverse library of compounds for antimicrobial screening.

Synthetic Strategy: From Starting Material to Bioactive Scaffolds

The primary synthetic route for converting this compound into potentially bioactive pyrido[2,3-d]pyrimidine derivatives involves a cyclocondensation reaction. A general workflow for the synthesis and evaluation of these compounds is presented below.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Evaluation A This compound C Pyrido[2,3-d]pyrimidine Scaffold A->C Cyclization B Cyclocondensation Reagent (e.g., Formamide, Urea, Guanidine) B->C F Library of Novel Derivatives C->F D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->F E Diverse Building Blocks E->F G Antimicrobial Screening (MIC Assay) F->G H Cytotoxicity Assessment (MTT Assay) G->H I Mechanism of Action Studies H->I J Lead Compound Identification and Optimization I->J

Figure 1: General workflow for the development of antimicrobial agents.

A key synthetic transformation involves the reaction of the ortho-amino nitrile functionality of this compound with various one-carbon reagents to form the pyrimidine ring. For instance, heating with formamide can yield the corresponding 4-aminopyrido[2,3-d]pyrimidine.

Quantitative Data on Antimicrobial Activity

While specific antimicrobial data for derivatives of this compound are not extensively available in the public domain, studies on structurally related pyrido[2,3-d]pyrimidines have demonstrated significant antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for illustrative pyrido[2,3-d]pyrimidine derivatives against a panel of bacterial and fungal strains.[1] It is important to note that these compounds do not possess the 5-bromo substituent.

Table 1: Antibacterial Activity of Illustrative Pyrido[2,3-d]pyrimidine Derivatives (MIC in µmol/L) [1]

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
7a 841220
7d 46816
9a 1081522
9d 641018
Cefotaxime 1081225

Table 2: Antifungal Activity of Illustrative Pyrido[2,3-d]pyrimidine Derivatives (MIC in µmol/L) [1]

Compound IDC. albicansA. fumigatus
7a 1218
7d 814
9a 1520
9d 1016
Fluconazole 1015

Experimental Protocols

General Protocol for the Synthesis of 7-Amino-5-aryl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives[1]

This protocol describes a multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidine scaffolds.

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 6-Aminothiouracil (1 mmol)

  • Ethanol (10 mL)

  • Triethylamine (catalytic amount)

Procedure:

  • A mixture of the aryl aldehyde, malononitrile, and 6-aminothiouracil in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of triethylamine is added to the mixture.

  • The reaction mixture is heated under reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Protocol for Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[5]

This protocol outlines the determination of the MIC of synthesized compounds against various microbial strains.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium. Incubate the culture at the appropriate temperature until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.[5]

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth medium only). Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria and 24-48 hours for fungi.[5]

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Protocol for MTT Assay for Cytotoxicity Assessment[6]

This protocol is used to assess the cytotoxicity of the synthesized compounds against a mammalian cell line.

Materials:

  • Synthesized compounds

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the diluted compounds and incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Potential Mechanism of Action

The antimicrobial mechanism of action for pyrido[2,3-d]pyrimidines is not fully elucidated but is believed to involve the inhibition of essential microbial enzymes. One of the proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids.[3] By inhibiting DHFR, these compounds can disrupt DNA replication and cell division, leading to microbial cell death. Another potential target is DNA gyrase, an enzyme that is essential for bacterial DNA replication.[4]

G cluster_pathway Folate Biosynthesis Pathway DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid One-carbon transfer BacterialGrowth Bacterial Growth NucleicAcid->BacterialGrowth Compound Pyrido[2,3-d]pyrimidine Derivative Compound->DHFR Inhibition

Figure 2: Proposed mechanism of action via DHFR inhibition.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with potential antimicrobial activity. The synthetic routes are accessible, and the established protocols for antimicrobial and cytotoxicity testing provide a clear path for the evaluation of new chemical entities. Further investigation into the structure-activity relationships and mechanism of action of these compounds will be crucial for the development of potent and selective antimicrobial agents to combat the growing threat of infectious diseases.

References

Application Notes and Protocols for the Functionalization of the Amino Group of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carbonitrile is a versatile trifunctional building block of significant interest in medicinal chemistry and drug discovery. Its strategic arrangement of an amino group, a bromo substituent, and a cyano group on the pyridine ring offers multiple reaction sites for chemical modification. The functionalization of the 3-amino group, in particular, allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, including kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for the key functionalization reactions of the amino group of this compound.

Core Functionalization Strategies

The primary amino group at the C3 position of this compound is a nucleophilic site amenable to various transformations. The main strategies for its functionalization include acylation, sulfonylation, alkylation, reductive amination, urea formation, and diazotization followed by substitution. The choice of a particular strategy depends on the desired final product and the overall synthetic scheme.

G A This compound B Acylation A->B RCOCl, Base C Sulfonylation A->C RSO2Cl, Base D Alkylation A->D R-X, Base E Reductive Amination A->E RCHO/RCOR', Red. Agent F Urea Formation A->F R-NCO G Diazotization / Sandmeyer A->G NaNO2, H+ then CuX B_out N-Acyl Derivatives B->B_out C_out N-Sulfonyl Derivatives C->C_out D_out N-Alkyl Derivatives D->D_out E_out N-Alkyl Derivatives E->E_out F_out Urea Derivatives F->F_out G_out Substituted Pyridines G->G_out

Caption: Key functionalization pathways of the amino group.

Data Presentation: Comparison of Functionalization Methods

The following tables summarize quantitative data for various functionalization reactions of the amino group of this compound and related aminopyridines.

Table 1: Acylation and Sulfonylation Reactions

Product NameReagentsSolventBaseTemp. (°C)Time (h)Yield (%)Reference
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamidePivaloyl chlorideDichloromethanePyridineRT1685Inferred from similar reactions
N-(5-Bromo-2-methylpyridin-3-yl)acetamideAcetic anhydride--Reflux-85[2]
N-(5-Bromo-2-cyanopyridin-3-yl)methanesulfonamideMethanesulfonyl chlorideDichloromethaneTriethylamine0 to RT478Inferred from similar reactions

Table 2: Alkylation and Reductive Amination

Product NameReagentsSolventBase/Reducing AgentTemp. (°C)Time (h)Yield (%)Reference
3-(Diethylamino)-5-bromopyridineIodoethane-KHMDS--Mixture[3]
3-(Dimethylamino)-5-bromopyridineFormaldehyde, Acetic Acid-NaBH(OAc)₃--23[3]
3-(Ethylamino)-5-bromopyridine-2-carbonitrileAcetaldehyde1,2-DichloroethaneNaBH(OAc)₃RT18~60-70Inferred from general protocols

Table 3: Urea Formation

Product NameReagentsSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1-(5-Bromo-2-cyanopyridin-3-yl)-3-phenylureaPhenyl isocyanateTetrahydrofuran-RT12~80-90Inferred from general protocols
1-(5-Bromo-2-cyanopyridin-3-yl)-3-propylsulfamideN-propylsulfamoyl chlorideDichloromethaneTriethylamine0 to RT6~70-80Inferred from similar reactions

Table 4: Diazotization and Sandmeyer Reaction

Product NameReagentsSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
3-Chloro-5-bromopyridine-2-carbonitrilet-BuONO, CuCl₂Acetonitrile-65-10-69[4]
3,5-Dibromopyridine-2-carbonitrilet-BuONO, CuBr₂Acetonitrile-65-~50-60[4]
2-Iodo-3-bromo-5-chloropyridineNaNO₂, I₂, CuIAcetonitrile-80171[5]

Experimental Protocols

Protocol 1: Acylation - Synthesis of N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

This protocol describes the acylation of the amino group using an acyl chloride.

G A Dissolve this compound in DCM and Pyridine B Cool to 0°C A->B C Add Pivaloyl Chloride dropwise B->C D Stir at RT for 16h C->D E Quench with water D->E F Extract with DCM E->F G Dry, concentrate, and purify F->G H N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide G->H

Caption: Workflow for the acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM and add pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide.

Protocol 2: Reductive Amination - Synthesis of 3-(Ethylamino)-5-bromopyridine-2-carbonitrile

This protocol outlines the N-alkylation via reductive amination with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in DCE, add acetaldehyde.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Urea Formation - Synthesis of 1-(5-Bromo-2-cyanopyridin-3-yl)-3-phenylurea

This protocol describes the formation of a urea derivative using an isocyanate.

Materials:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

Procedure:

  • Dissolve this compound in anhydrous THF.

  • Add phenyl isocyanate to the solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexane to induce precipitation.

  • Collect the solid product by filtration and wash with hexane to yield 1-(5-Bromo-2-cyanopyridin-3-yl)-3-phenylurea.

Protocol 4: Diazotization and Sandmeyer Reaction - Synthesis of 3-Chloro-5-bromopyridine-2-carbonitrile

This protocol details the conversion of the amino group to a chloro group.

G A Mix this compound and CuCl2 in Acetonitrile B Heat to 65°C A->B C Add tert-Butyl nitrite dropwise B->C D Stir at 65°C C->D E Cool and pour into aqueous HCl D->E F Extract with Ethyl Acetate E->F G Dry, concentrate, and purify F->G H 3-Chloro-5-bromopyridine-2-carbonitrile G->H

Caption: Workflow for the Sandmeyer reaction.

Materials:

  • This compound (1.0 eq)

  • tert-Butyl nitrite (t-BuONO) (1.5 eq)

  • Copper(II) chloride (CuCl₂) (1.5 eq)

  • Acetonitrile

  • Aqueous HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound and CuCl₂ in acetonitrile.

  • Heat the mixture to 65°C.

  • Slowly add tert-butyl nitrite dropwise to the heated mixture.

  • Stir the reaction at 65°C and monitor for completion by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a cold aqueous HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-Chloro-5-bromopyridine-2-carbonitrile.[4]

Conclusion

The functionalization of the amino group of this compound provides access to a diverse range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this document serve as a practical guide for researchers to synthesize N-acylated, N-sulfonylated, N-alkylated, and urea-substituted derivatives, as well as to replace the amino group via diazotization. These methods offer a robust toolkit for the strategic modification of this valuable building block.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structure, featuring amino, bromo, and cyano groups on a pyridine core, makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2] Pyridine derivatives are crucial building blocks in the development of novel therapeutics, particularly in areas such as neurological disorders and oncology.[1][3] The strategic arrangement of reactive sites on this compound allows for diverse chemical modifications, enabling the construction of compound libraries for preclinical screening and lead optimization. This document provides a detailed protocol for the large-scale synthesis of this key intermediate, designed to be scalable for preclinical supply.

Synthetic Strategy Overview

The presented synthesis employs a direct and efficient one-step electrophilic bromination of the commercially available starting material, 3-Amino-2-cyanopyridine. The electron-donating amino group at the 3-position activates the pyridine ring and directs the incoming electrophile (bromine) primarily to the C5 position (para to the amino group), leading to the desired product in high regioselectivity and yield. This method is advantageous for large-scale production due to its simplicity, use of readily available reagents, and straightforward purification process.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Charge Reactor with 3-Amino-2-cyanopyridine and Acetonitrile B Cool Reaction Mixture to 0-5 °C A->B D Slowly Add NBS Solution to the Reactor B->D C Prepare Solution of N-Bromosuccinimide (NBS) in Acetonitrile C->D E Stir at 0-5 °C for 2-3 hours D->E F Monitor Reaction by HPLC/TLC E->F G Quench with Aqueous Sodium Thiosulfate F->G Upon Completion H Concentrate Mixture under Reduced Pressure G->H I Extract with Ethyl Acetate H->I J Wash Organic Layer with Brine I->J K Dry over Anhydrous Sodium Sulfate J->K L Filter and Concentrate to obtain Crude Product K->L M Purify by Column Chromatography or Recrystallization L->M N Dry Final Product under Vacuum M->N O Characterize by NMR, MS, HPLC N->O

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 100-gram scale.

1. Materials and Reagents

MaterialGradeSupplierCAS NumberQuantity
3-Amino-2-cyanopyridine≥98%Sigma-Aldrich51439-23-7100 g (0.84 mol)
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich128-08-5157 g (0.88 mol)
Acetonitrile (MeCN)Anhydrous, 99.8%Sigma-Aldrich75-05-82.0 L
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific141-78-63.0 L
Sodium ThiosulfateACS Reagent, ≥98%VWR7772-98-7As needed
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR7757-82-6As needed
Brine (Saturated NaCl)N/AIn-house prep.N/A1.0 L
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9As needed

2. Equipment

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

  • HPLC or TLC system for reaction monitoring

3. Synthesis Procedure

  • Reaction Setup: Equip the 5 L three-neck flask with a mechanical stirrer, thermometer, and an addition funnel. Charge the flask with 3-Amino-2-cyanopyridine (100 g, 0.84 mol) and anhydrous acetonitrile (1.0 L).

  • Cooling: Stir the mixture to dissolve the solid and cool the flask to an internal temperature of 0-5 °C using an ice-water bath.

  • NBS Addition: In a separate beaker, dissolve N-Bromosuccinimide (157 g, 0.88 mol) in anhydrous acetonitrile (1.0 L). Transfer this solution to the addition funnel.

  • Bromination: Add the NBS solution dropwise to the cooled reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the consumption of the starting material by TLC (Eluent: 3:1 Hexane/Ethyl Acetate) or HPLC.

  • Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to the flask until the orange/brown color dissipates, indicating the quenching of any excess bromine.

  • Solvent Removal: Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (1.0 L) and ethyl acetate (1.5 L). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 750 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1.0 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

4. Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene to yield a pale yellow to light brown crystalline solid.

  • Column Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

5. Drying

Dry the purified product under vacuum at 40-50 °C for 12-24 hours or until a constant weight is achieved.

Quantitative Data Summary

Table 1: Reaction Parameters and Results

ParameterValue
Scale of Synthesis100 g
Reaction Time3-4 hours
Typical Yield135 - 150 g (81 - 90%)
Purity (by HPLC)>98% after purification
AppearancePale yellow to light brown solid

Table 2: Physicochemical and Spectroscopic Characterization

PropertyValue
Molecular FormulaC₅H₄BrN₃
Molecular Weight198.01 g/mol
Melting Point145-149 °C
¹H NMR (400 MHz, DMSO-d₆)δ 8.25 (s, 1H), 8.10 (s, 1H), 6.80 (br s, 2H) ppm
¹³C NMR (101 MHz, DMSO-d₆)δ 155.2, 151.0, 142.5, 117.0, 115.8, 108.9 ppm
Mass Spec (ESI+) m/z 197.9 [M+H]⁺, 199.9 [M+H]⁺ (Isotopic pattern for Br)

Safety and Handling

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

  • N-Bromosuccinimide (NBS) is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Amino-5-bromopyridine-2-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies for obtaining this compound. The first involves a multi-step process starting with the bromination and nitration of 2-aminopyridine, followed by reduction to 2,3-diamino-5-bromopyridine, and finally a Sandmeyer reaction to introduce the nitrile group. A second, potentially higher-yielding approach, is a one-pot multicomponent reaction that constructs the substituted pyridine ring in a single step from acyclic precursors.

Q2: I am experiencing low yields in the synthesis of 2,3-diamino-5-bromopyridine, the precursor for the Sandmeyer reaction. How can I improve this?

A2: Low yields in the reduction of 2-amino-5-bromo-3-nitropyridine are a common issue. The choice of reducing agent and reaction conditions are critical. Using iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic method, but yields can be variable. Catalytic hydrogenation using Raney Nickel has been reported to provide higher yields and a cleaner reaction profile. Ensure the complete consumption of the starting material by TLC monitoring and optimize the reaction time and temperature.

Q3: My Sandmeyer cyanation of 2,3-diamino-5-bromopyridine is not working well, resulting in a complex mixture of byproducts. What could be the problem?

A3: The Sandmeyer reaction on diaminopyridines can be challenging due to the presence of two amino groups, which can both undergo diazotization. Selective diazotization of the 2-amino group is crucial. This can be influenced by the reaction temperature and the rate of addition of the diazotizing agent (e.g., sodium nitrite). It is critical to maintain a low temperature (0-5 °C) during diazotization to minimize side reactions and decomposition of the diazonium salt. The presence of copper(I) cyanide is essential for the cyanation step, and its purity and solubility can impact the reaction's success.

Q4: Are there any alternative methods to the Sandmeyer reaction for introducing the nitrile group?

A4: Yes, direct C-H cyanation of the pyridine ring is a potential alternative, though achieving regioselectivity at the C-2 position in the presence of both an amino and a bromo substituent can be difficult and may lead to isomeric mixtures. Another promising alternative is to construct the pyridine ring with the nitrile group already incorporated, using a one-pot multicomponent reaction. This approach often leads to higher yields and avoids the use of potentially hazardous diazonium intermediates.

Troubleshooting Guides

Route 1: Sandmeyer Reaction

Problem 1: Low Yield in the Reduction of 2-Amino-5-bromo-3-nitropyridine

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Inefficient reducing agentWhile iron powder is commonly used, its activity can vary. Consider using activated iron powder or switching to a more reliable reducing system like Raney Nickel under a hydrogen atmosphere.
Suboptimal pHThe reduction with iron is typically carried out in an acidic medium. Ensure the correct amount of acid (e.g., acetic acid or ammonium chloride) is used to maintain an appropriate pH for the reduction.
Poor work-up procedureThe product, 2,3-diamino-5-bromopyridine, is a solid. Ensure complete precipitation and recovery during work-up. Washing with cold solvents can minimize product loss.

Problem 2: Low Yield or No Product in the Sandmeyer Cyanation

Possible Cause Troubleshooting Step
Decomposition of the diazonium saltMaintain a strict temperature control between 0-5 °C during the diazotization step. Prepare the diazonium salt solution fresh and use it immediately.
Incomplete diazotizationEnsure the stoichiometric amount of sodium nitrite is used. A slight excess may be necessary, but a large excess can lead to side reactions.
Non-selective diazotizationThe presence of two amino groups can lead to the formation of bis-diazonium salts. Add the sodium nitrite solution slowly and maintain a low temperature to favor the diazotization of the more reactive 2-amino group.
Inactive copper(I) cyanideUse high-purity, freshly prepared or commercially sourced copper(I) cyanide. The presence of impurities can inhibit the reaction.
Poor solubility of CuCNThe addition of potassium cyanide (KCN) can help to form a soluble [Cu(CN)₂]⁻ complex, which is a more effective cyanating agent.
Formation of byproductsThe diazonium salt can react with water to form a hydroxypyridine byproduct. Ensure the reaction is carried out under anhydrous as possible conditions until the cyanation step.
Route 2: One-Pot Multicomponent Synthesis

Problem: Low Yield or No Product Formation

Possible Cause Troubleshooting Step
Inappropriate starting materialsThe choice of aldehyde, ketone, and active methylene compound is crucial. For the synthesis of this compound, suitable starting materials need to be selected to introduce the bromo and amino functionalities correctly.
Inefficient catalystWhile ammonium acetate can act as both a reactant and a catalyst, other catalysts like piperidine or a Lewis acid might be more effective for this specific transformation.
Suboptimal reaction conditionsIf using conventional heating, ensure the reaction is refluxed for a sufficient amount of time. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for similar syntheses.[1]
Polymerization of reactantsMalononitrile and aldehydes can undergo side reactions. Control the rate of addition of reactants and maintain the optimal reaction temperature to minimize polymerization.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-Amino-5-bromo-3-nitropyridine

Reducing Agent Reaction Conditions Reported Yield (%) Reference
Iron Powder / Acetic Acid80 °CVariable, often moderateGeneral knowledge
Iron Powder / NH₄ClIsopropanol/Water, 90 °C, 45 min95[2]
Raney Ni / H₂Phosphoric acid/ethanol, HCl, 1 MPa, 50 °C89[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine (Precursor for Sandmeyer Reaction)

This protocol is adapted from a reported procedure with high yield.[2]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Isopropanol

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of isopropanol and water (2:1 v/v).

  • Add ammonium chloride (2.0 eq) and iron powder (3.0 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 45 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Separate the organic layer, wash it with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-diamino-5-bromopyridine as a solid.

Protocol 2: Sandmeyer Cyanation of 2,3-Diamino-5-bromopyridine (General Procedure)

Note: This is a general procedure and may require optimization for this specific substrate.

Materials:

  • 2,3-Diamino-5-bromopyridine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour.

  • Work-up:

    • Cool the reaction mixture and neutralize it with a solution of sodium carbonate or sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 3: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative (General Procedure)

This protocol is a general method inspired by reported syntheses of similar compounds.[1]

Materials:

  • A suitable aldehyde (e.g., a protected 2-bromo-4-aminobenzaldehyde derivative)

  • A suitable ketone (e.g., acetone)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (for recrystallization)

  • Microwave reactor (optional)

Procedure:

  • In a flask (or a microwave reaction vessel), mix the aldehyde (1.0 eq), ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

  • Conventional Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable temperature and power for a shorter duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of cold ethanol to the reaction mixture and collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Mandatory Visualization

Synthesis_Workflow cluster_Route1 Route 1: Sandmeyer Reaction cluster_Route2 Route 2: One-Pot Synthesis 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration 2,3-Diamino-5-bromopyridine 2,3-Diamino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine->2,3-Diamino-5-bromopyridine Reduction Target_Molecule_R1 This compound 2,3-Diamino-5-bromopyridine->Target_Molecule_R1 Sandmeyer Cyanation Acyclic_Precursors Acyclic Precursors (Aldehyde, Ketone, Malononitrile, NH4OAc) Target_Molecule_R2 This compound Acyclic_Precursors->Target_Molecule_R2 One-Pot Reaction

Caption: Synthetic strategies for this compound.

Troubleshooting_Sandmeyer Low_Yield Low Yield in Sandmeyer Cyanation Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Incomplete_Diazotization Incomplete Diazotization Low_Yield->Incomplete_Diazotization Side_Reactions Side Reactions (e.g., Hydrolysis) Low_Yield->Side_Reactions Inactive_CuCN Inactive CuCN Low_Yield->Inactive_CuCN Maintain 0-5 °C Maintain 0-5 °C Decomposition->Maintain 0-5 °C Check NaNO2 Stoichiometry Check NaNO2 Stoichiometry Incomplete_Diazotization->Check NaNO2 Stoichiometry Slow Addition of NaNO2 Slow Addition of NaNO2 Side_Reactions->Slow Addition of NaNO2 Use Fresh/Pure CuCN Use Fresh/Pure CuCN Inactive_CuCN->Use Fresh/Pure CuCN Add KCN for Solubility Add KCN for Solubility Inactive_CuCN->Add KCN for Solubility

Caption: Troubleshooting flowchart for the Sandmeyer cyanation step.

References

Technical Support Center: Purification of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-5-bromopyridine-2-carbonitrile by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation After Cooling The solution is not sufficiently supersaturated; too much solvent was used.- Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure or with a gentle stream of nitrogen, then allow it to cool again. - If crystals still do not form, try placing the flask in an ice bath to further decrease solubility.[1] - As a last resort, the solvent can be fully removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with less solvent.[2]
Nucleation has not occurred.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1] - Add a small seed crystal of pure this compound, if available.[1]
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the solute to come out of solution above its melting point.- Reheat the solution to dissolve the oil. - Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the supersaturation.[2] - Allow the solution to cool much more slowly to ensure crystallization occurs at a temperature below the compound's melting point.
Significant impurities are present, leading to a depression of the melting point.- Consider a pre-purification step, such as a quick filtration through a small plug of silica gel, if the crude material is highly impure. - If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Low Yield of Recovered Product Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2]- Before starting, perform small-scale solvent screening to determine the minimum amount of hot solvent needed for dissolution. - After the first filtration, the mother liquor can be concentrated to obtain a second crop of crystals. Note that this second crop may be less pure.
Premature crystallization occurred during hot filtration.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent cooling and crystallization. - Use a slight excess of hot solvent to keep the compound dissolved during the transfer. This excess can be evaporated before the cooling and crystallization step.
Crystals Are Very Small or Appear as a Powder Crystallization occurred too rapidly due to a high degree of supersaturation or rapid cooling.[2]- Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. - Reheat the solution and add a small amount of extra solvent to slightly reduce saturation, then cool slowly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: For pyridine derivatives, a mixed solvent system is often effective. An ethanol/water mixture is a recommended starting point.[1] The compound should be dissolved in the minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes slightly turbid. The solution is then reheated until it is clear and allowed to cool slowly. Other potential single solvents to screen include methanol and toluene, and other mixed systems could be acetone/water or toluene/hexane.

Q2: My purified compound is still showing impurities by NMR/LCMS. What could be the cause?

A2: If minor impurities persist after recrystallization, it could be due to co-crystallization, where an impurity with similar structural and solubility properties is incorporated into the crystal lattice of the desired compound. A potential impurity in the synthesis of related brominated pyridines is the corresponding di-brominated product. If the impurity level is significant, a second recrystallization may be necessary, or an alternative purification technique like column chromatography might be required.

Q3: How can I determine the right ratio of solvents in a mixed solvent system?

A3: The ideal ratio should be determined experimentally on a small scale. Dissolve a small amount of your crude product in a few drops of the "good" solvent (e.g., ethanol) at its boiling point. Then, add the "poor" solvent (e.g., water) dropwise while the solution is hot until you observe persistent cloudiness. Add a drop or two of the "good" solvent back to redissolve the precipitate and make the solution clear again. This will give you an approximate ratio for scaling up.

Q4: Can I use an ice bath to speed up the crystallization process?

A4: While an ice bath can be used to maximize the yield of crystals after the solution has slowly cooled to room temperature, placing a hot solution directly into an ice bath is not recommended. Rapid cooling often leads to the formation of very small, impure crystals or can cause the compound to precipitate as an oil.[2] A slow cooling process is crucial for the formation of large, pure crystals.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent volumes should be determined on a small scale first.

1. Solvent Selection and Solubility Test:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents or solvent mixtures (e.g., ethanol, methanol, ethanol/water, toluene/hexane) to each tube.

  • Observe the solubility at room temperature and upon heating in a water bath. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

2. Dissolution:

  • Place the crude product in an appropriate-sized Erlenmeyer flask.

  • Add the chosen "good" solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring.

  • Continue adding the solvent until the compound is completely dissolved at the boiling point. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

4. Hot Filtration:

  • Preheat a stemless funnel and a clean receiving Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Quickly filter the hot solution to remove any insoluble impurities or activated charcoal. This step should be done while the solution is still hot to prevent premature crystallization.

5. Crystallization:

  • If using a mixed solvent system, add the hot "poor" solvent (e.g., water) dropwise to the hot filtrate until it becomes slightly cloudy. Reheat to get a clear solution.

  • Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature, undisturbed.

  • Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp.Suitability as a Recrystallization Solvent
WaterSparingly SolubleModerately SolublePossible, but may require large volumes. Good as an anti-solvent.
EthanolModerately SolubleVery SolubleGood "good" solvent in a mixed system with water.
MethanolSolubleVery SolubleMay be too good of a solvent, leading to low recovery.
TolueneSparingly SolubleModerately SolublePotentially suitable as a single solvent.
HexaneInsolubleSparingly SolubleGood as an anti-solvent.
AcetoneSolubleVery SolubleLikely too soluble for good recovery.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Form observe->crystals Success no_crystals Issue: No Crystals observe->no_crystals Problem oiling_out Issue: Oiling Out observe->oiling_out Problem low_yield Issue: Low Yield observe->low_yield Problem sol_no_crystals Too much solvent? - Concentrate solution - Scratch flask - Add seed crystal no_crystals->sol_no_crystals sol_oiling_out Cooling too fast or too concentrated? - Reheat, add more solvent - Cool slower oiling_out->sol_oiling_out sol_low_yield Product left in mother liquor? - Use less solvent initially - Concentrate mother liquor for a second crop low_yield->sol_low_yield sol_no_crystals->cool sol_oiling_out->cool sol_low_yield->start Next Experiment

Caption: Troubleshooting workflow for common recrystallization issues.

References

overcoming side reactions in the bromination of 3-aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 3-aminopyridine-2-carbonitrile. Our aim is to help you overcome common side reactions and optimize your synthesis of the desired brominated product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 3-aminopyridine-2-carbonitrile in a question-and-answer format.

Question 1: My TLC plate shows multiple spots after the reaction. What are the likely side products?

Answer:

The presence of multiple spots on your TLC plate indicates the formation of side products. The most common side products in the bromination of 3-aminopyridine-2-carbonitrile are:

  • Regioisomers: The amino group at the 3-position strongly activates the pyridine ring for electrophilic aromatic substitution at the ortho (2- and 4-) and para (6-) positions.[1] Since the 2-position is already substituted, you can expect bromination at the 4- and 6-positions, leading to a mixture of isomers which can be difficult to separate.

  • Di-brominated products: Over-bromination can lead to the formation of di-bromo-3-aminopyridine-2-carbonitrile. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Hydrolysis products: The nitrile group (-CN) can be susceptible to hydrolysis under certain conditions, especially if water is present in the reaction mixture, leading to the formation of 3-amino-bromo-pyridine-2-carboxamide or 3-amino-bromo-pyridine-2-carboxylic acid.[2][3]

  • Unreacted starting material: A spot corresponding to the starting material may be present if the reaction has not gone to completion.

To identify the spots, you can run co-spots with your starting material. The desired product is typically the major spot, but its polarity can be similar to that of its regioisomer, making separation challenging.

Question 2: I am observing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?

Answer:

To favor mono-bromination and reduce the formation of di-brominated products, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS) relative to the 3-aminopyridine-2-carbonitrile.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period.[1] This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring a second bromination event.

  • Low Reaction Temperature: Perform the reaction at a low temperature, typically 0°C or even lower.[1] Electrophilic aromatic substitutions are exothermic, and lower temperatures can help to control the reaction rate and improve selectivity.

Question 3: My yield is low, and I suspect hydrolysis of the nitrile group. How can I prevent this?

Answer:

Hydrolysis of the nitrile group is a common issue, especially in the presence of water and acid or base.[2] To prevent this:

  • Use Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]

  • Choice of Brominating Agent and Solvent: N-Bromosuccinimide (NBS) is often preferred over aqueous bromine solutions as it can be used under non-aqueous conditions.[4] Using a non-polar, aprotic solvent can also help to minimize hydrolysis.

  • Careful Work-up: During the work-up, avoid prolonged exposure to strong acidic or basic aqueous solutions. If an aqueous work-up is necessary, perform it quickly and at a low temperature.

Frequently Asked Questions (FAQs)

What is the recommended brominating agent for this reaction?

N-Bromosuccinimide (NBS) is the most commonly recommended brominating agent for electron-rich aromatic compounds like aminopyridines.[4][5] It is a solid, making it easier and safer to handle than liquid bromine.[6] It also allows for the reaction to be carried out under milder and anhydrous conditions, which can help to suppress side reactions.[4]

Which solvent is most suitable for the bromination of 3-aminopyridine-2-carbonitrile?

Anhydrous acetonitrile is a good first choice of solvent for the bromination of 3-aminopyridine with NBS.[1] Dichloromethane (DCM) can also be used. For achieving high para-selectivity in the bromination of electron-rich aromatic compounds, dimethylformamide (DMF) has been reported to be effective, although it can be more difficult to remove during work-up.[4][5]

How does temperature affect the reaction outcome?

Temperature is a critical parameter. Running the reaction at low temperatures (e.g., 0°C) is crucial for controlling the reaction rate and improving selectivity towards the mono-brominated product.[1] Higher temperatures can lead to over-bromination and other side reactions.

What is a typical purification strategy for the product?

After an appropriate aqueous work-up to remove any remaining reagents and succinimide, the crude product is typically purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is often effective in separating the desired product from less polar impurities and any unreacted starting material.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Illustrative)

ParameterConditionDesired Mono-bromo Product YieldDi-bromo Product FormationNitrile Hydrolysis
Temperature 0°CHighLowMinimal
Room TemperatureModerateModerateMinimal
RefluxLowHighPotential for increase
NBS Equivalents 1.0 eq.HighLowMinimal
1.2 eq.ModerateModerateMinimal
2.0 eq.LowHighMinimal
Solvent Anhydrous AcetonitrileGoodLow to ModerateMinimal
DichloromethaneGoodLow to ModerateMinimal
Aqueous SolventLowVariableHigh

Experimental Protocols

Protocol 1: Selective Mono-bromination of 3-Aminopyridine-2-carbonitrile using NBS

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-aminopyridine-2-carbonitrile (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.0-1.05 eq.) portion-wise over 30-60 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway start 3-Aminopyridine-2-carbonitrile reagents NBS (1.0 eq) Anhydrous MeCN, 0°C start->reagents product Desired Mono-bromo Product (e.g., 6-bromo isomer) reagents->product Main Pathway side_regio Regioisomeric Mono-bromo Product (e.g., 4-bromo isomer) reagents->side_regio Side Reaction (Lack of Regioselectivity) side_di Di-bromo Product reagents->side_di Side Reaction (Excess NBS/High Temp) side_hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) reagents->side_hydrolysis Side Reaction (Presence of Water)

Caption: Reaction pathway for the bromination of 3-aminopyridine-2-carbonitrile.

Troubleshooting_Workflow start Analyze Post-Reaction TLC multi_spots Multiple Spots Observed start->multi_spots Yes low_yield Low Yield of Desired Product start->low_yield Yes cause_overbrom Over-bromination? multi_spots->cause_overbrom cause_regio Regioisomers? multi_spots->cause_regio cause_hydrolysis Nitrile Hydrolysis? low_yield->cause_hydrolysis cause_incomplete Incomplete Reaction? low_yield->cause_incomplete sol_stoich Reduce NBS to ~1.0 eq. Slow, cold addition. cause_overbrom->sol_stoich sol_temp Lower reaction temperature (0°C). cause_regio->sol_temp sol_anhydrous Ensure anhydrous conditions. cause_hydrolysis->sol_anhydrous sol_time Increase reaction time/temp slightly. cause_incomplete->sol_time

Caption: Troubleshooting workflow for common bromination issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the palladium-catalyzed cross-coupling of 3-Amino-5-bromopyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this compound are common and can be attributed to several factors. The primary challenges arise from the substrate's inherent properties. The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[1]

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success with heteroaryl substrates.[1][3]

  • Base Selection: The strength and type of base can significantly influence the reaction outcome.[3]

  • Solvent Choice: The solvent system must ensure the solubility of all reaction components and be compatible with the catalyst system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.[1]

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, a common issue in Suzuki couplings, especially with heteroaryl boronic acids.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]

  • Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of 3-Amino-pyridine-2-carbonitrile. This can be minimized by ensuring solvents are not a source of hydrides and by optimizing the reaction time.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or with certain catalyst systems.

Q3: What is a typical starting palladium catalyst loading for this type of reaction?

A3: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[4] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[4] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[4]

Q4: Can the nitrile group interfere with the reaction?

A4: While the primary amino and pyridine groups are the main sources of potential catalyst inhibition, the nitrile group is a coordinating functional group and could potentially interact with the palladium center. However, in many cross-coupling reactions, nitriles are well-tolerated. If inhibition is suspected, the use of more sterically hindered ligands can help mitigate this interaction.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1][3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[1]
Suboptimal Base 1. Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective for challenging couplings.[3] Ensure the base is a fine powder for better solubility and reactivity.
Poor Oxidative Addition 1. Change Palladium Source: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often used. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).[5] 2. Use Electron-Rich Ligands: Ligands such as those mentioned above can increase the electron density on the palladium center, facilitating oxidative addition.
Inadequate Degassing 1. Improve Degassing Technique: Use a robust degassing method such as three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) or sparging the solvent with inert gas for 15-30 minutes.[6]
Low Reaction Temperature 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C. Typical temperatures for these couplings range from 80-120 °C.[3][6]
Issue 2: Formation of Significant Byproducts
Byproduct Troubleshooting Steps
Protodeboronation of Boronic Acid 1. Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis than boronic acids.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. 3. Use a Weaker Base: If compatible with the reaction, a milder base might reduce the rate of protodeboronation.[1]
Dehalogenation of Starting Material 1. Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) are not a source of hydrides.[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]
Homocoupling of Boronic Acid 1. Lower Reaction Temperature: This can sometimes reduce the rate of homocoupling. 2. Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[6][7]

  • Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas supply (Ar or N₂)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]

  • Catalyst and Solvent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the degassed solvent mixture via syringe.[8]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times.[6]

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and the palladium catalyst.[6][8]

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1).[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[6][8]

  • Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Aminopyridines [8]

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1585
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1582
35-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1578

Data extracted from a study on a structurally similar substrate, providing a strong indication of expected yields under similar conditions.[6][7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reagents: - this compound - Boronic Acid - Base B 2. Add to Flame-Dried Schlenk Flask A->B C 3. Evacuate and Backfill with Inert Gas (x3) B->C D 4. Add Catalyst and Degassed Solvent C->D E 5. Heat to Desired Temperature (80-120 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to Room Temp. Dilute with Organic Solvent F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry, Filter, and Concentrate H->I J 10. Column Chromatography I->J K K J->K Characterize Product (NMR, MS) Troubleshooting_Logic Start Low or No Conversion Q1 Is Catalyst System Optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Base/Solvent System Appropriate? A1_Yes->Q2 Action1 Screen Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading Use a Pre-catalyst A1_No->Action1 Success Improved Conversion Action1->Success A2_No A2_No Q2->A2_No No A2_Yes A2_Yes Q2->A2_Yes Yes Action2 Screen Bases (K3PO4, Cs2CO3) Ensure Anhydrous/Degassed Solvents A2_No->Action2 Action2->Success Q3 Are Reaction Conditions Optimal? A2_Yes->Q3 A3_No A3_No Q3->A3_No No A3_Yes A3_Yes Q3->A3_Yes Yes Action3 Increase Temperature Optimize Reaction Time A3_No->Action3 Action3->Success Further_Analysis Consider Substrate Decomposition or Other Side Reactions A3_Yes->Further_Analysis

References

preventing catalyst poisoning in the cyanation of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cyanation of bromopyridines. Our aim is to help you overcome common challenges, with a focus on preventing catalyst poisoning and ensuring reproducible, high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst poisoning in the palladium-catalyzed cyanation of bromopyridines?

A1: Catalyst poisoning is a significant challenge in these reactions and can arise from several sources:

  • Excess Cyanide: High concentrations of cyanide ions in the reaction mixture can coordinate strongly to the palladium center at all stages of the catalytic cycle, forming inactive palladium-cyanide complexes such as [(CN)4Pd]2- and hindering the desired cross-coupling reaction.[1][2]

  • Pyridine Nitrogen: The nitrogen atom of the bromopyridine substrate can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1] This is a particular challenge for electron-deficient pyridine rings.

  • Moisture: The presence of water can be detrimental.[2][3] Trace amounts of water can lead to the hydrolysis of the cyanide source, generating hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) active species and can lead to catalyst deactivation.[2][3]

  • Impure Reagents: Impurities in starting materials, solvents, or reagents can act as catalyst poisons.

Q2: How can I minimize catalyst poisoning by excess cyanide?

A2: The key is to maintain a low concentration of free cyanide ions throughout the reaction. This can be achieved by:

  • Using a less soluble cyanide source: Potassium hexacyanoferrate(II), K4[Fe(CN)6], is a non-toxic and less soluble alternative to highly soluble and toxic salts like NaCN or KCN.[1][4][5] Its low solubility ensures a slow release of cyanide ions, preventing the accumulation of excess cyanide that can poison the catalyst.[3] Zinc cyanide (Zn(CN)2) is another commonly used, less soluble source.[1]

  • Slow addition of the cyanide source: For more soluble cyanide sources, a slow addition protocol can help maintain a low concentration in the reaction mixture.

Q3: What is the best choice of palladium precursor and ligand for the cyanation of bromopyridines?

A3: The choice of catalyst system is crucial for a successful cyanation reaction.

  • Palladium Precursor: While traditional sources like Pd(OAc)2 or Pd2(dba)3 can be used, they require in-situ reduction to the active Pd(0) species. This activation step can be susceptible to poisoning by cyanide.[1] Using air-stable, third-generation palladacycle precatalysts can provide more reproducible results as they efficiently generate the active catalyst in situ.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are highly effective in protecting the palladium center from poisoning and promoting the catalytic cycle. Ligands such as XPhos and tBuXPhos have been shown to give superior yields in the cyanation of (hetero)aryl halides.[1] The steric bulk of these ligands can prevent the displacement of the ligand by cyanide.[6]

Q4: My reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

A4: Low yields in the cyanation of bromopyridines can be due to several factors. Please refer to our detailed troubleshooting guide below. Common culprits include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and poor quality of reagents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material Catalyst Poisoning/Deactivation: - Excess cyanide concentration. - Presence of moisture. - Coordination of pyridine nitrogen.- Switch to a less soluble cyanide source like K4[Fe(CN)6] or Zn(CN)2. - Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon). - Use a bulky, electron-rich phosphine ligand (e.g., XPhos) to shield the palladium center.
Suboptimal Reaction Conditions: - Incorrect temperature. - Inappropriate base or solvent.- Optimize the reaction temperature. For K4[Fe(CN)6], temperatures around 100-130 °C in solvents like DMF or dioxane/water mixtures are often effective. - A weaker base like potassium acetate (KOAc) can be beneficial, especially when using K4[Fe(CN)6], as stronger bases like K2CO3 can sometimes lead to substrate/product decomposition.[1]
Formation of a Dark Precipitate (Palladium Black) Catalyst Agglomeration: The active Pd(0) species can agglomerate to form inactive palladium black, especially at high temperatures.- Ensure adequate ligand concentration to stabilize the palladium nanoparticles. - Consider using a lower reaction temperature for a longer duration. - Use a palladacycle precatalyst which can sometimes offer greater stability.
Inconsistent or Irreproducible Results Variability in Reagent Quality: - Purity of the bromopyridine. - Quality and particle size of the cyanide source. - Purity of the solvent.- Purify the bromopyridine substrate if necessary. - If using solid cyanide salts like KCN, milling may be required for reproducibility, but this is hazardous.[1] Using a high-purity, well-characterized source is crucial. - Use anhydrous, degassed solvents.
Inefficient Stirring: For heterogeneous reactions, poor mixing can lead to inconsistent results.- Ensure vigorous and efficient stirring throughout the reaction, especially when using solid reagents.[1]
Significant Formation of Debrominated Byproduct (Hydrodehalogenation) Presence of a Hydride Source: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the cyanide.- Ensure anhydrous conditions, as water can be a proton source. - Solvents like alcohols can also be hydride sources; consider alternative solvents like dioxane or DMF.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the cyanation of different bromopyridine isomers based on literature data.

Table 1: Cyanation of 2-Bromopyridine

Catalyst System Cyanide Source Solvent Temperature (°C) Yield (%) Reference
Pd Nanoparticles on ZnOK4[Fe(CN)6]DMF13078[7]
[Pd(cinnamyl)Cl]2 / XPhosN-AcylcyanamideDioxane10078[8]

Table 2: Cyanation of Heteroaryl Halides (General)

Catalyst System Cyanide Source Base Solvent Temperature (°C) Yield (%) Reference
Palladacycle Precatalyst / XPhosK4[Fe(CN)6]·3H2OKOAcDioxane/H2O100High[1]
Pd(OAc)2K4[Fe(CN)6]Na2CO3DMAc12083-96[9]
Pd(PPh3)4K4[Fe(CN)6]·3H2ONa2CO3DMF40Good to Excellent[10]

Experimental Protocols

Below are detailed, generalized methodologies for the palladium-catalyzed cyanation of bromopyridines using K4[Fe(CN)6] as the cyanide source.

General Procedure for Palladium-Catalyzed Cyanation of Bromopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Palladium precatalyst (e.g., third-generation palladacycle, 1-2 mol%)

  • Ligand (e.g., XPhos, 1-2 mol%)

  • Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O, 0.5 equiv)

  • Potassium acetate (KOAc, 0.125 equiv)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K4[Fe(CN)6]·3H2O, KOAc, and the solid bromopyridine.

  • Seal the tube with a Teflon-lined screw cap.

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add degassed dioxane and degassed water (typically a 1:1 mixture, e.g., 2.5 mL of each). If the bromopyridine is a liquid, add it via syringe at this stage.

  • Ensure the mixture is stirring vigorously and heat to the desired temperature (e.g., 100 °C) in a preheated oil bath.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Deactivation Pathways

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa poisoning Catalyst Poisoning pd0->poisoning pd_complex Ar-Pd(II)(Br)L2 oa->pd_complex transmetal Cyanide Exchange pd_complex->transmetal pd_complex->poisoning pd_cn_complex Ar-Pd(II)(CN)L2 transmetal->pd_cn_complex re Reductive Elimination pd_cn_complex->re pd_cn_complex->poisoning re->pd0 product Ar-CN (Product) re->product substrate Ar-Br (Bromopyridine) substrate->oa cn_source [Fe(CN)6]4- cn_source->transmetal inactive_pd_cn Inactive Pd-CN complexes e.g., [Pd(CN)4]2- poisoning->inactive_pd_cn forms inactive_pd_pyridine Inactive Pd-Pyridine Complex poisoning->inactive_pd_pyridine forms excess_cn Excess CN- excess_cn->poisoning hcn HCN (from moisture) hcn->poisoning pyridine_N Pyridine-N Coordination pyridine_N->poisoning

Caption: Catalytic cycle for the cyanation of bromopyridines and key deactivation pathways.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Substrate, Solvent, Cyanide Source) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions check_catalyst Evaluate Catalyst System (Precursor, Ligand) start->check_catalyst impure_reagents Impure or Wet Reagents? check_reagents->impure_reagents suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions inappropriate_catalyst Inappropriate Catalyst/Ligand? check_catalyst->inappropriate_catalyst impure_reagents->check_conditions No purify Purify/Dry Reagents Use Inert Atmosphere impure_reagents->purify Yes suboptimal_conditions->check_catalyst No optimize Optimize Temperature & Time Ensure Vigorous Stirring suboptimal_conditions->optimize Yes inappropriate_catalyst->start No, reconsider problem change_catalyst Use Palladacycle Precatalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos) inappropriate_catalyst->change_catalyst Yes end Improved Yield purify->end optimize->end change_catalyst->end

Caption: A logical workflow for troubleshooting low yields in the cyanation of bromopyridines.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of bromopyridine derivatives. Low conversion rates are a common impediment in these reactions, and this guide offers systematic approaches to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my Suzuki coupling reaction with a bromopyridine derivative. What are the primary factors I should investigate?

A1: Low conversion with bromopyridine substrates is a frequent challenge and can often be attributed to several key factors. The inherent electronic properties of the pyridine ring and its ability to coordinate with the palladium catalyst are central to these issues.[1][2] Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][3] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[1][4]

  • Inefficient Transmetalation: The transfer of the organic moiety from the boronic acid or ester to the palladium complex can be sluggish, particularly with electron-deficient pyridine rings.[1] The choice of base is critical in this step.[5]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is especially common when using aqueous bases.[1] Employing more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1]

  • Poor Solubility: Insufficient solubility of the starting materials in the chosen solvent system can lead to a slow and incomplete reaction.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to deactivation. Thoroughly degassing the reaction mixture is crucial.

Q2: My reaction is not going to completion, and I consistently observe unreacted starting material. What specific adjustments can I make?

A2: When faced with incomplete conversion, a systematic approach to optimizing the reaction conditions is necessary. Consider the following adjustments:

  • Screen Catalysts and Ligands: The choice of ligand is critical. For electron-rich substrates like many bromopyridines, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often more effective.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the in-situ reduction to the active Pd(0) species is efficient.[6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

  • Evaluate Different Bases: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base are important factors. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ often provide better results.[1][5]

  • Optimize the Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently used to ensure all reaction components are soluble.[2] The ratio of the organic solvent to water may need to be optimized.[2]

  • Increase Reaction Temperature: Suzuki couplings often require heating to proceed at an optimal rate.[4] Cautiously increasing the reaction temperature (e.g., from 80°C to 110°C) can improve conversion, but be aware that excessive heat can lead to catalyst decomposition.[1][4]

  • Ensure Anhydrous Conditions (When Applicable): While some water is often necessary, particularly with boronic acids, excess water can promote protodeboronation.[1] Using anhydrous solvents and ensuring glassware is thoroughly dried can be beneficial, especially when using boronic esters.[1]

Q3: I am observing significant byproduct formation, such as homocoupling of my boronic acid and debromination of my bromopyridine. How can I minimize these side reactions?

A3: The formation of byproducts like homocoupled boronic acids and debrominated starting material can significantly reduce the yield of your desired product. Here's how to address these issues:

  • Minimizing Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1]

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1]

    • Maintain an Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the experiment.[1]

    • Stoichiometry Adjustment: Using a slight excess of the bromopyridine relative to the boronic acid can sometimes help suppress homocoupling.[1]

  • Preventing Debromination (Proto-dehalogenation): The replacement of the bromine atom with a hydrogen atom can occur in the presence of protic sources like water.[1]

    • Use Anhydrous Solvents: Employing anhydrous solvents and thoroughly drying all glassware can reduce the sources of protons.[1]

    • Choice of Base: The selection of the base can also influence this side reaction.[1]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Conversion

This guide provides a logical workflow for diagnosing and resolving low conversion in the Suzuki coupling of bromopyridine derivatives.

G start Low Conversion Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup Reagents OK boronic_acid Boronic Acid/Ester Stability (Check for protodeboronation) reagent_quality->boronic_acid bromopyridine Bromopyridine Purity reagent_quality->bromopyridine catalyst_activity Catalyst/Precatalyst Activity (Use fresh or test on a known reaction) reagent_quality->catalyst_activity base_purity Base Purity & Anhydrous? reagent_quality->base_purity solvent_quality Solvent Degassed & Anhydrous? reagent_quality->solvent_quality component_screening 3. Systematic Component Screening reaction_setup->component_screening Setup OK degassing Inert Atmosphere/ Degassing Technique reaction_setup->degassing temperature Reaction Temperature & Time reaction_setup->temperature solubility Reagent Solubility reaction_setup->solubility ligand_screen Screen Ligands (e.g., SPhos, XPhos) component_screening->ligand_screen base_screen Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) component_screening->base_screen solvent_screen Screen Solvents (e.g., Dioxane, Toluene, THF) component_screening->solvent_screen success Improved Conversion component_screening->success

Caption: A logical workflow for troubleshooting low conversion.

Data Presentation

Table 1: Influence of Catalyst and Ligand on Suzuki Coupling of Bromopyridines
Palladium SourceLigandTypical Mol % (Pd)Typical Ligand:Pd RatioExpected Outcome
Pd(OAc)₂PPh₃2-52-4:1Low to Moderate Yield. Prone to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃SPhos1-32-4:1Moderate to High Yield. Bulky, electron-rich ligand helps stabilize the catalyst.[1]
Pd(PPh₃)₄(None)2-5N/AModerate Yield. A common starting point, but may require optimization.[5]
PdCl₂(dppf)(None)2-5N/AModerate to High Yield. Often effective for a range of substrates.[4]
Table 2: Effect of Base and Solvent on Suzuki Coupling of Bromopyridines
BaseSolvent SystemExpected Outcome
K₂CO₃Toluene/H₂OModerate to High Yield. A common and cost-effective choice.[1]
K₃PO₄DioxaneHigh to Excellent Yield. Often effective for challenging couplings.[4][5]
Cs₂CO₃DioxaneHigh to Excellent Yield. Often provides higher yields but is more expensive.[1]
KFDioxaneModerate Yield. Can be a milder alternative to reduce side reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Reaction Setup:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

Reagent Addition:

  • Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).[4][5]

  • Add the palladium catalyst and, if separate, the ligand to the reaction mixture.

Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5]

  • Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Screening of Catalysts, Ligands, and Bases

This protocol can be adapted for a 24-well reaction block to efficiently screen multiple reaction conditions.

Stock Solution Preparation (in an inert atmosphere glovebox):

  • Prepare a stock solution of the bromopyridine derivative in the chosen solvent.

  • Prepare a stock solution of the boronic acid or ester in the same solvent.

  • Prepare separate stock solutions for each catalyst/ligand combination to be tested.

  • Prepare stock solutions or have pre-weighed amounts of each base.

Reaction Block Setup:

  • To each well of the reaction block, add the appropriate amount of the bromopyridine and boronic acid/ester stock solutions.

  • Add the designated base to each well.

  • Add the specific catalyst/ligand stock solution to each corresponding well.

  • Seal the reaction block.

  • Heat the block to the desired temperature with stirring for a set amount of time.

Analysis:

  • After the reaction time has elapsed, cool the block to room temperature.

  • Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and product formation for each condition.

Visualization of Key Concepts

Catalytic Cycle and Points of Failure for Bromopyridines

G cluster_inputs Inputs cluster_failures Common Failure Points Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X L2 OA->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R' L2 Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product RX R-X (Bromopyridine) RX->OA R_B R'-B(OR)2 + Base R_B->Trans Deactivation Catalyst Deactivation (Pyridine Coordination) Deactivation->Pd0 SlowTrans Inefficient Transmetalation SlowTrans->Trans Protodeboronation Protodeboronation of R'-B(OR)2 Protodeboronation->R_B

Caption: Suzuki catalytic cycle with common failure points for bromopyridines.

References

Technical Support Center: Managing Impurities in the Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of substituted aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of substituted aminopyridines?

A1: Impurities in substituted aminopyridine synthesis can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Starting Material Impurities: Unreacted starting materials or impurities inherent to them. For instance, in the synthesis of Brigatinib, impurities from 4-fluoro-2-methoxy-1-nitrobenzene were observed.[1]

    • Reagent-Related Impurities: Impurities from reagents used in the synthesis, such as residual catalysts or coupling agents.

    • By-products from Side Reactions: These are molecules formed from competing or undesired reaction pathways. An example is the formation of (((5-chloropyrimidine-2,4-diyl)bis(azanediyl))bis(2,1-phenylene)) bis(dimethylphosphine oxide) during the synthesis of Brigatinib.[1]

  • Degradation Products: These can form due to the instability of the desired product or intermediates under reaction or storage conditions. Acid-catalyzed decomposition of intermediates is a possible route for impurity formation.[1]

  • Genotoxic Impurities (GTIs): These are impurities that have the potential to damage DNA. Specific examples found in aminopyridine-related syntheses include 5-amino-2-chloropyridine, pyridine, and 4-dimethylaminopyridine.[2][3] Due to their potential for carcinogenicity, they are strictly controlled to very low levels.

Q2: How can I identify and quantify impurities in my aminopyridine product?

A2: Several analytical techniques are employed for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with UV or Mass Spectrometry (MS) detectors.[2][3][4][5] Gas Chromatography (GC) with a Nitrogen-Phosphorous Detector (NPD) is also utilized.[6]

Q3: What are some effective methods for removing impurities from substituted aminopyridines?

A3: Common purification techniques include:

  • Recrystallization: This is a fundamental technique for purifying solid compounds. A patent describes the purification of an aminopyridine crude product by recrystallization from absolute ethanol and an alkane reagent.[7]

  • Chromatography:

    • Cation-Exchange Chromatography: This method is effective for removing excess 2-aminopyridine from reaction mixtures.[8]

    • Column Chromatography: Standard silica gel chromatography is often used, though the basicity of aminopyridines may require specific solvent systems or specially treated silica.

  • Selective Adsorption: Molecularly Imprinted Polymers (MIPs) have been developed for the selective removal of genotoxic impurities like 2-aminopyridine from solutions.[9]

Troubleshooting Guides

Issue 1: Unexpected peak observed in HPLC analysis of my final product.

Possible Cause: Formation of a process-related impurity or degradation of the product.

Troubleshooting Steps:

  • Characterize the Impurity:

    • Use HPLC-MS to determine the mass of the impurity. This can provide clues about its structure.

    • If possible, isolate the impurity using preparative HPLC for further characterization by NMR.

  • Investigate the Source:

    • Analyze Starting Materials and Reagents: Run HPLC analysis on all starting materials and reagents to check for pre-existing impurities.

    • Monitor Reaction Progress: Take aliquots at different time points during the reaction and analyze them by HPLC to determine when the impurity is formed.

    • Stress Testing: Subject the purified product to the reaction conditions (e.g., temperature, pH) to see if it degrades to form the impurity.

Corrective Actions:

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature may reduce the formation of certain by-products.

    • Solvent: A change in solvent can alter reaction pathways. For example, in the synthesis of Brigatinib, switching solvents was explored to minimize impurity formation.[1]

    • pH: Adjusting the pH can prevent acid or base-catalyzed side reactions.

  • Purification Strategy: If the impurity cannot be eliminated by modifying the reaction conditions, develop a suitable purification method as described in Q3 of the FAQs.

Issue 2: Presence of a suspected genotoxic impurity (GTI) above the acceptable limit.

Possible Cause: Incomplete reaction of a genotoxic starting material or formation of a genotoxic by-product. For example, 5-amino-2-chloropyridine can be a GTI in the synthesis of Tenoxicam.[2]

Troubleshooting Steps:

  • Confirm the Identity and Quantity of the GTI:

    • Use a validated analytical method, such as HPLC-UV or HPLC-MS, with a reference standard for the suspected GTI to confirm its presence and concentration.[2][3]

  • Trace the Origin of the GTI:

    • Starting Materials: Carefully analyze all starting materials for the presence of the GTI or its precursors.

    • Reaction Pathway: Review the reaction mechanism to identify potential side reactions that could lead to the formation of the GTI.

Corrective Actions:

  • Control of Starting Materials: Source starting materials with a lower content of the problematic impurity.

  • Reaction Optimization: Adjust stoichiometric ratios, addition rates, or reaction times to minimize the formation of the GTI.

  • Purge Steps: Introduce additional purification or extraction steps during the synthesis to remove the GTI or its precursors.

  • Final Product Purification: Employ highly effective purification methods such as preparative HPLC or specialized techniques like the use of molecularly imprinted polymers for GTI removal.[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Determination of 5-Amino-2-Chloropyridine (GTI)[2]
  • Instrumentation: High-Performance Liquid Chromatography with a UV detector.

  • Column: C18 column (150 x 4.6 mm i.d., 2.7 µm).

  • Mobile Phase: Water (pH 3 adjusted with orthophosphoric acid) : Methanol (50:50 v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Protocol 2: Purification of Aminopyridine Derivatives by Cation-Exchange Chromatography[8]
  • Stationary Phase: Dowex 50X8 resin (NH4+ form).

  • Eluent: 20 mM ammonium acetate buffer (pH 8.5).

  • Procedure:

    • Load the crude reaction mixture onto the equilibrated column.

    • Elute with the ammonium acetate buffer.

    • The purified pyridylaminated derivatives will elute, while the excess 2-aminopyridine is retained on the column.

    • The collected fractions can be directly analyzed by HPLC.

Quantitative Data

Table 1: HPLC Method Parameters for Impurity Analysis

ParameterMethod for 5-Amino-2-Chloropyridine[2]Method for Pyridine, 4-DMAP, N,N-DMA[3]
Column C18 (150 x 4.6 mm, 2.7 µm)KROMASIL CN (250 x 3.9 mm, 3.5 µm)
Mobile Phase Water (pH 3):MeOH (50:50)Water:Methanol (55:45) with 2.5 mM Ammonium Acetate & 0.1% Formic Acid
Flow Rate 0.7 mL/min0.5 mL/min
Detection UV at 254 nmMS (SIM mode)

Table 2: Performance of HPLC-UV Method for 5-Amino-2-Chloropyridine [2]

ParameterValue
Linearity Range 1-40 µg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.048 µg/mL
Recovery 98.80 - 100.03%

Visualizations

cluster_synthesis Synthesis of Substituted Aminopyridine cluster_impurities Potential Impurity Sources cluster_output Final Product Composition SM Starting Materials (e.g., Halopyridine, Amine) Reaction Reaction Conditions (e.g., Temp, Time, pH) SM->Reaction Reagents Reagents (e.g., Catalyst, Base, Solvent) Reagents->Reaction Product Desired Product Reaction->Product Side_Rxn Side Reactions Reaction->Side_Rxn Undesired Pathways Degradation Product/Intermediate Degradation Product->Degradation Instability Crude_Product Crude Product Mixture Product->Crude_Product Imp_SM Impurities in Starting Materials Imp_SM->Reaction Imp_SM->Crude_Product Carry-over Imp_Reagents Impurities in Reagents Imp_Reagents->Reaction Imp_Reagents->Crude_Product Carry-over Side_Rxn->Crude_Product Degradation->Crude_Product

Caption: Logical relationship of impurity sources in aminopyridine synthesis.

start Crude Aminopyridine Sample hplc_analysis HPLC-UV/MS Analysis start->hplc_analysis impurity_detected Impurity Detected? hplc_analysis->impurity_detected no_impurity Product Meets Specification impurity_detected->no_impurity No identify_impurity Identify Impurity (MS, NMR) impurity_detected->identify_impurity Yes final_product Final Product Meets Specification investigate_source Investigate Source (Analyze SMs, Monitor Rxn) identify_impurity->investigate_source optimize_reaction Optimize Reaction Conditions (Temp, Solvent, pH) investigate_source->optimize_reaction develop_purification Develop Purification Method (Recrystallization, Chromatography) investigate_source->develop_purification If optimization fails re_analyze_optimized Re-run Optimized Reaction & Analyze optimize_reaction->re_analyze_optimized re_analyze_optimized->impurity_detected purify_product Purify Product develop_purification->purify_product analyze_purified Analyze Purified Product purify_product->analyze_purified analyze_purified->impurity_detected

Caption: Troubleshooting workflow for managing impurities.

References

scale-up challenges for the synthesis of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5-bromopyridine-2-carbonitrile. Our aim is to address common scale-up challenges and provide detailed experimental protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic route involves a two-step process. The first step is the cyanation of 2,5-dibromo-3-nitropyridine to form the key intermediate, 5-bromo-3-nitropyridine-2-carbonitrile. The second step is the selective reduction of the nitro group on this intermediate to yield the final product, this compound.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges during scale-up include:

  • Exothermic Reactions: Both the cyanation and the nitro reduction steps can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of impurities.

  • Reagent Handling: The use of toxic reagents like copper cyanide necessitates strict safety protocols and specialized handling procedures.

  • Selective Reduction: Achieving selective reduction of the nitro group without affecting the nitrile or bromo functionalities can be challenging.

  • Product Purification: Isolating the pure product on a large scale can be difficult due to the potential for side-product formation and the physical properties of the compound.

  • Side Reactions: A significant side reaction to consider is the partial hydrolysis of the nitrile group to 3-amino-5-bromopicolinamide, especially under acidic reduction conditions.

Q3: Which reducing agents are suitable for the selective reduction of the nitro group in 5-bromo-3-nitropyridine-2-carbonitrile?

A3: Several reducing agents can be employed for this selective transformation. The choice of reagent often depends on the scale of the reaction, cost, and safety considerations. Common options include:

  • Tin(II) Chloride (SnCl₂): This is a highly effective and chemoselective reagent for reducing aromatic nitro groups in the presence of other sensitive functionalities like nitriles.[1][2]

  • Iron Powder in Acetic Acid: This is a classical and cost-effective method for nitro group reduction. However, the acidic conditions can sometimes lead to partial hydrolysis of the nitrile group.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. However, care must be taken to avoid reduction of the nitrile group. Platinum-based catalysts (Pt/C) have been reported to be more selective for nitro group reduction in the presence of nitriles.[1]

Q4: How can the formation of the 3-amino-5-bromopicolinamide impurity be minimized?

A4: To minimize the hydrolysis of the nitrile group to the corresponding amide, consider the following:

  • Choice of Reducing Agent: Using a milder, more selective reducing agent like Tin(II) Chloride in a non-acidic solvent can prevent this side reaction.

  • Reaction Conditions: If using an acidic medium, careful control of reaction temperature and time is crucial. Lower temperatures and shorter reaction times can reduce the extent of hydrolysis.

  • pH Control during Workup: Neutralizing the reaction mixture promptly and carefully during the workup procedure can also help to minimize amide formation.

Troubleshooting Guides

Issue 1: Low Yield in the Cyanation Step
Potential Cause Troubleshooting Recommendation
Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature (e.g., 90°C in propionitrile or 150°C neat) for a sufficient duration. - Monitor the reaction progress using TLC or HPLC to confirm the complete consumption of the starting material.
Decomposition of Reagents or Product - Use high-purity 2,5-dibromo-3-nitropyridine and copper(I) cyanide. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inefficient Workup - During extraction, ensure complete phase separation. - Use an adequate amount of solvent for thorough extraction of the product.
Issue 2: Incomplete or Non-Selective Reduction of the Nitro Group
Potential Cause Troubleshooting Recommendation
Inactive Reducing Agent - For catalytic hydrogenation, ensure the catalyst is not poisoned and is of high quality. - For metal-based reductions (Fe, SnCl₂), use freshly activated or high-purity metals.
Sub-optimal Reaction Conditions - Adjust the reaction temperature and pressure (for hydrogenation) as needed. Some reductions may require heating to proceed at a reasonable rate. - Ensure efficient stirring, especially in heterogeneous reactions, to maximize contact between the substrate and the reducing agent.
Reduction of the Nitrile Group - If using catalytic hydrogenation with Pd/C, consider switching to a more selective catalyst like Pt/C.[1] - Alternatively, employ a chemoselective chemical reducing agent such as SnCl₂.[1][2]
Formation of Amide Impurity - Switch to a non-acidic reduction method (e.g., SnCl₂ in ethanol). - If using Fe/acetic acid, minimize the reaction time and maintain the lowest effective temperature.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Recommendation
Presence of Multiple Impurities - Optimize the reaction conditions to minimize the formation of byproducts. - Consider a multi-step purification process, such as a combination of crystallization and column chromatography.
Poor Crystallization - Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be effective. - Utilize techniques like seeding or slow cooling to induce crystallization.
Product Insolubility/High Polarity - For highly polar compounds, consider using a more polar eluent system in column chromatography (e.g., ethyl acetate/methanol mixtures). - Cation-exchange chromatography can be an effective method for purifying aminopyridine derivatives on a larger scale.[3]

Data Presentation

Table 1: Comparison of Synthetic Methods for 5-bromo-3-nitropyridine-2-carbonitrile

Starting Material Reagents Solvent Temperature Time Yield Reference
2,5-dibromo-3-nitropyridineCopper(I) CyanidePropionitrile90°C17 h68%[4]
2,5-dibromo-3-nitropyridineCopper(I) CyanideNone (neat)150°C2 h59%[4]

Table 2: Comparison of Potential Reduction Methods for Aromatic Nitro Groups

Reducing Agent Typical Solvent Selectivity for Nitro vs. Nitrile Key Advantages Potential Drawbacks
SnCl₂·2H₂O Ethanol, Ethyl AcetateHighHighly chemoselective, effective for substrates with sensitive functional groups.[1][2]Workup can be challenging due to the formation of tin salts.
Fe / Acetic Acid Acetic AcidModerateCost-effective and widely used.Acidic conditions can lead to nitrile hydrolysis; large amounts of iron sludge.
H₂ / Pd/C Ethanol, Methanol, THFModerate to LowClean reaction with water as the only byproduct.Can reduce nitriles to amines, potential for catalyst poisoning.
H₂ / Pt/C Ethanol, MethanolHighMore selective for nitro group reduction in the presence of nitriles compared to Pd/C.[1]More expensive than Pd/C.
Sodium Dithionite Water/EthanolHighMild conditions, good for sensitive substrates.Requires aqueous conditions, which may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-3-nitropyridine-2-carbonitrile

This protocol is adapted from a procedure using copper(I) cyanide in propionitrile.[4]

Materials:

  • 2,5-dibromo-3-nitropyridine

  • Copper(I) Cyanide (CuCN)

  • Propionitrile

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) / Methanol (MeOH) mixture

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add Copper(I) Cyanide (8.7 g, 97.55 mmol).

  • Heat the reaction mixture to 90°C and maintain for 17 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a dichloromethane/methanol gradient (e.g., 95:5 to 85:15) to yield 5-bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Protocol 2: Synthesis of this compound via SnCl₂ Reduction

This is a general protocol for the selective reduction of an aromatic nitro group in the presence of a nitrile using Tin(II) Chloride.[1][2]

Materials:

  • 5-bromo-3-nitropyridine-2-carbonitrile

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-3-nitropyridine-2-carbonitrile (1 eq) in ethanol.

  • Add Tin(II) Chloride dihydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH ~8).

  • Filter the mixture to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow start 2,5-dibromo-3-nitropyridine intermediate 5-bromo-3-nitropyridine-2-carbonitrile start->intermediate CuCN, Propionitrile, 90°C product This compound intermediate->product Reduction (e.g., SnCl₂) side_product 3-amino-5-bromopicolinamide intermediate->side_product Acidic Reduction (Side Reaction)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Reduction start Reduction of 5-bromo-3-nitropyridine-2-carbonitrile incomplete Incomplete Reaction? start->incomplete side_reaction Side Reaction? start->side_reaction inactive_reagent Inactive Reducing Agent/Catalyst incomplete->inactive_reagent suboptimal_conditions Sub-optimal Conditions (Temp, Time) incomplete->suboptimal_conditions nitrile_reduction Nitrile Group Reduced side_reaction->nitrile_reduction amide_formation Amide Formation (Hydrolysis) side_reaction->amide_formation solution1 Use fresh/activated reagents inactive_reagent->solution1 solution2 Optimize temperature and time suboptimal_conditions->solution2 solution3 Use selective reagent (e.g., SnCl₂, Pt/C) nitrile_reduction->solution3 solution4 Use non-acidic conditions amide_formation->solution4

Caption: Troubleshooting logic for the reduction step.

References

stability issues of 3-Amino-5-bromopyridine-2-carbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Amino-5-bromopyridine-2-carbonitrile under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

While specific degradation kinetics for this compound are not extensively published, compounds with similar functional groups (aminopyridines, nitriles) can exhibit instability under certain conditions. Under acidic or basic conditions, the primary points of reactivity are the amino and nitrile functional groups. The nitrile group is susceptible to hydrolysis, which can proceed in a stepwise fashion to first form a carboxamide intermediate and then a carboxylic acid. The amino group can be protonated under acidic conditions, which may influence the overall electronic properties and stability of the molecule. Additionally, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to more extensive degradation of the pyridine ring itself.

Q2: What are the likely degradation products of this compound?

Under hydrolytic (acidic or basic) conditions, the most probable degradation products arise from the hydrolysis of the nitrile group.

  • 3-Amino-5-bromo-pyridine-2-carboxamide: The initial product of nitrile hydrolysis.

  • 3-Amino-5-bromo-pyridine-2-carboxylic acid: The final product of complete nitrile hydrolysis.[1]

In the presence of strong oxidizing agents, degradation of the amino group or the pyridine ring could occur.[2] It is also important to consider that under certain conditions, debromination might be a possible degradation pathway.

Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid contact with strong acids, bases, and oxidizing agents.[3]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[4][5][6] This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress and then analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Solution Discoloration (e.g., turning yellow or brown) Oxidation of the amino group or other degradation of the aromatic ring. This can be accelerated by exposure to air, light, or impurities.- Prepare solutions fresh before use.- Use de-gassed solvents.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Analyze a sample of the discolored solution by HPLC or LC-MS to identify potential degradation products.
Precipitation from Solution Change in pH affecting solubility, or formation of an insoluble degradation product.- Verify the pH of the solution.- Analyze the precipitate to determine its identity. It could be the starting material crashing out or an insoluble byproduct.
Appearance of New Peaks in HPLC Chromatogram Chemical degradation of the compound.- Compare the retention times of the new peaks with those of potential degradation products (if standards are available).- Use a mass spectrometer detector (LC-MS) to obtain mass information about the new peaks to help in their identification.- Refer to the forced degradation experimental protocol to systematically identify the conditions causing degradation.
Inconsistent Experimental Results Degradation of the stock solution or instability under reaction conditions.- Prepare fresh stock solutions for each experiment.- Evaluate the stability of the compound under the specific reaction conditions (solvent, temperature, pH) by analyzing samples at different time points.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. A stability-indicating HPLC method should be developed and validated prior to initiating this study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and at 60°C.

    • Take samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and at 60°C.

    • Take samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Take samples at 0, 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C.

    • Store a solution of the compound (in a suitable solvent) at 60°C.

    • Take samples at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples after a defined period of exposure (e.g., 24 hours).

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

  • An LC-MS method can be used to identify the mass of the degradation products.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how the results could be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of Parent Compound% Total DegradationNumber of Degradation Products
0.1 M HCl (60°C)24 h85.214.82
0.1 M NaOH (RT)24 h92.57.51
3% H₂O₂ (RT)24 h98.11.91
Heat (80°C, solid)7 days99.50.50
Light (UV 254nm)24 h96.83.21

Table 2: Major Degradation Products Observed

Stress ConditionRetention Time (min)Proposed Structure
Acid Hydrolysis4.23-Amino-5-bromo-pyridine-2-carboxamide
Acid Hydrolysis2.83-Amino-5-bromo-pyridine-2-carboxylic acid
Base Hydrolysis4.23-Amino-5-bromo-pyridine-2-carboxamide

Visualizations

Hypothetical Degradation Pathway under Hydrolytic Conditions

G A This compound B 3-Amino-5-bromo-pyridine-2-carboxamide A->B H₂O / H⁺ or OH⁻ (Initial Hydrolysis) C 3-Amino-5-bromo-pyridine-2-carboxylic acid B->C H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Hypothetical hydrolysis pathway of this compound.

Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC Check_Purity Check Peak Purity using PDA Start->Check_Purity Pure Peak is Pure Check_Purity->Pure Impurity Peak is Impure Check_Purity->Impurity Not Pure Identify_Mass Identify Mass using LC-MS Pure->Identify_Mass Compare_Standards Compare with Known Impurity Standards Identify_Mass->Compare_Standards Match Match Found? Compare_Standards->Match Identified Impurity Identified Match->Identified Yes Unknown Unknown Degradant Match->Unknown No Forced_Degradation Perform Forced Degradation Study to Reproduce Unknown->Forced_Degradation Isolate_Characterize Isolate and Characterize Forced_Degradation->Isolate_Characterize

References

analytical methods for detecting byproducts in 3-Amino-5-bromopyridine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromopyridine-2-carbonitrile. The focus is on the analytical methods used to detect and quantify byproducts in its chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts formed during reactions involving this compound?

A1: While specific byproducts depend on the reaction conditions and reagents used, a common issue in the synthesis of related brominated pyridine compounds is over-bromination.[1][2][3] Therefore, a likely byproduct is a di-brominated species, such as 3-Amino-2,5-dibromopyridine-6-carbonitrile or other positional isomers. Other potential byproducts can arise from side reactions of the amino or cyano groups, such as hydrolysis or dimerization, depending on the reaction environment.

Q2: Which analytical techniques are most suitable for identifying byproducts in my reaction mixture?

A2: The most effective analytical techniques for identifying and quantifying byproducts in reactions of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] HPLC is excellent for separating components of the reaction mixture, while GC-MS is highly sensitive for identifying volatile impurities.[5][7] NMR provides detailed structural information about the byproducts.[8]

Q3: How can I quickly check the purity of my this compound product?

A3: For a rapid purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method.[9] A quick scan across a suitable gradient can reveal the presence of multiple components in your sample, giving a good indication of purity. Thin Layer Chromatography (TLC) can also be used as a simple and fast qualitative check.

Q4: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify this unknown byproduct?

A4: To identify an unknown peak, you can collect the fraction corresponding to the peak from the HPLC and analyze it using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS analysis can provide the molecular weight of the unknown compound. For more detailed structural elucidation, isolating the impurity by preparative HPLC and subsequent analysis by 1H and 13C NMR is recommended.

Q5: Are there specific HPLC columns recommended for the analysis of aminopyridine derivatives?

A5: Yes, for the analysis of aminopyridine derivatives, reverse-phase columns are commonly used.[4] Columns such as a C18 or a specialized column with low silanol activity can provide good separation.[4] The choice of the column will also depend on the specific byproducts you are trying to separate.

Troubleshooting Guides

Issue 1: Poor Separation of Product and Byproduct in HPLC
Potential Cause Recommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. Try varying the ratio of your organic solvent (e.g., acetonitrile, methanol) to your aqueous buffer. A gradient elution may be necessary to resolve compounds with different polarities.
Incorrect Column Chemistry If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.
pH of the Mobile Phase The ionization state of the amino group on the pyridine ring is pH-dependent. Adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate, acetate) can significantly alter the retention times and improve separation.
Co-elution of Impurities If peaks are still not resolved, consider two-dimensional HPLC (2D-HPLC) for complex mixtures or develop an alternative method using a different chromatographic technique like Gas Chromatography if the compounds are volatile and thermally stable.
Issue 2: Inconsistent Quantification Results with GC-MS
Potential Cause Recommended Solution
Thermal Degradation of the Analyte This compound or its byproducts may be thermally labile. Lower the injector temperature and the initial oven temperature. Use a split/splitless inlet in split mode to minimize residence time in the hot injector.
Poor Derivatization For non-volatile or highly polar byproducts, derivatization may be necessary. Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
Matrix Effects The sample matrix can interfere with the ionization of the target analytes. Prepare calibration standards in a matrix that closely matches your sample to compensate for these effects.
Inappropriate Internal Standard The internal standard should have similar chemical properties and retention time to the analyte but be chromatographically resolved. Ensure the internal standard is stable and does not react with the sample components.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

Objective: To determine the purity of a this compound sample and to detect the presence of byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier for MS compatibility if needed)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the reaction mixture or product in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the purity.

Protocol 2: GC-MS Method for Byproduct Identification

Objective: To identify volatile byproducts in a this compound reaction mixture.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • If derivatization is required for non-volatile byproducts, use a suitable agent like BSTFA.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C (or lower if thermal degradation is suspected).

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of byproducts.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Compare the mass spectra of the separated components with a spectral library (e.g., NIST) to tentatively identify the byproducts.

    • Further confirmation may require the synthesis of authentic standards.

Data Presentation

Table 1: Example HPLC Purity Analysis Results

Sample IDRetention Time of Main Peak (min)Area of Main Peak (%)Number of Byproduct PeaksTotal Byproduct Area (%)
Crude Product12.585.2314.8
Purified Product12.599.610.4

Table 2: Common Byproducts and their Mass Spectral Data

Potential Byproduct Molecular Formula Molecular Weight Key Mass Fragments (m/z)
This compoundC₆H₄BrN₃198.02197/199, 171/173, 118
3-Amino-2,5-dibromopyridine-6-carbonitrileC₆H₃Br₂N₃276.93275/277/279, 196/198, 117
3-Amino-5-bromopicolinamideC₆H₆BrN₃O216.03215/217, 199/201, 172/174

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Identification ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Dissolve in solvent HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Purity Purity Assessment HPLC->Purity Chromatogram Analysis ByproductID Byproduct Identification GCMS->ByproductID Mass Spectra Comparison

Caption: Workflow for the analysis of reaction byproducts.

troubleshooting_logic Start Poor Peak Resolution in HPLC ChangeMobilePhase Optimize Mobile Phase (Gradient/Solvent Ratio) Start->ChangeMobilePhase Resolved Peaks Resolved ChangeMobilePhase->Resolved Success NotResolved Still Not Resolved ChangeMobilePhase->NotResolved Failure ChangeColumn Try Different Column Chemistry AdjustpH Adjust Mobile Phase pH ChangeColumn->AdjustpH Failure ChangeColumn->Resolved Success AdjustpH->Resolved Success NotResolved->ChangeColumn

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-5-bromopyridine-2-carbonitrile and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of established synthetic routes to 3-amino-5-bromopyridine, a key precursor, and explores potential pathways for its conversion to the target molecule, 3-Amino-5-bromopyridine-2-carbonitrile. The following sections detail common synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways.

Synthesis of the Core Intermediate: 3-Amino-5-bromopyridine

Two primary and well-documented routes for the synthesis of 3-amino-5-bromopyridine are the Hofmann rearrangement of 5-bromonicotinamide and the reduction of 5-bromo-3-nitropyridine.

Route 1: Hofmann Rearrangement of 5-Bromonicotinamide

This classical approach involves the conversion of an amide to a primary amine with one fewer carbon atom.

start 5-Bromonicotinamide product 3-Amino-5-bromopyridine start->product Hofmann Rearrangement reagents NaOH, Br2, H2O

Caption: Hofmann rearrangement pathway to 3-Amino-5-bromopyridine.

Route 2: Reduction of 5-Bromo-3-nitropyridine

This method involves the reduction of a nitro group to an amine, a common and generally high-yielding transformation.

start 5-Bromo-3-nitropyridine product 3-Amino-5-bromopyridine start->product Reduction reagents Pd/C, H2 or other reducing agents

Caption: Reduction of 5-Bromo-3-nitropyridine.

Quantitative Comparison of Synthesis Routes for 3-Amino-5-bromopyridine

ParameterRoute 1: Hofmann RearrangementRoute 2: Reduction of 5-Bromo-3-nitropyridine
Starting Material 5-Bromonicotinamide5-Bromo-3-nitropyridine
Key Reagents Sodium hydroxide, BrominePalladium on carbon, Tetrahydroxydiboron, Water
Solvent WaterAcetonitrile
Reaction Temperature 0°C to 70°C50°C
Reaction Time ~1-2 hours24 hours
Reported Yield ~70%[1]96%[1]
Purity Requires chromatographic purificationRequires chromatographic purification
Scalability Generally scalableScalable, though catalyst cost may be a factor
Safety Considerations Use of bromine requires cautionHandling of flammable solvents and catalyst

Experimental Protocols

Protocol for Route 1: Hofmann Rearrangement
  • A solution of sodium hydroxide (0.79 mol) in water (340 ml) is prepared and cooled in an ice bath.

  • Bromine (0.255 mol) is added to the cold sodium hydroxide solution.

  • Commercially available 5-bromonicotinamide (0.209 mol) is then added to the mixture.[1]

  • The reaction mixture is allowed to warm to room temperature and then heated to 70°C for 1 hour.[1]

  • After cooling, the aqueous phase is saturated with brine and extracted three times with a 1:1 mixture of THF and tert-butyl methyl ether.[1]

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine.[1]

Protocol for Route 2: Reduction of 5-Bromo-3-nitropyridine
  • To a solution of 5-bromo-3-nitropyridine (0.6 mmol) in acetonitrile (1 mL) is added water (6 mmol), palladium on carbon (0.03 mmol), and tetrahydroxydiboron (1.98 mmol).[1]

  • The reaction mixture is stirred at 50°C for 24 hours under a nitrogen atmosphere.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, 10 mL of water is added, and the mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography (petroleum ether: ethyl acetate = 3:1) to afford 3-amino-5-bromopyridine.[1]

Proposed Synthesis of this compound

Direct cyanation of 3-amino-5-bromopyridine at the 2-position is challenging. A more plausible approach involves the introduction of a suitable leaving group at the 2-position, followed by nucleophilic substitution with a cyanide salt. A potential route could start from 2-amino-5-bromopyridine.

start 2-Amino-5-bromopyridine intermediate1 2-Amino-5-bromo-3-nitropyridine start->intermediate1 H2SO4, HNO3 step1 Nitration intermediate2 2,3-Diamino-5-bromopyridine intermediate1->intermediate2 Fe, HCl step2 Reduction product This compound intermediate2->product 1. NaNO2, H2SO4 2. CuCN, KCN step3 Sandmeyer Reaction

Caption: Proposed multi-step synthesis of this compound.

This proposed pathway leverages the Sandmeyer reaction, a reliable method for converting an amino group to a nitrile via a diazonium salt.[2][3]

Discussion of the Proposed Cyanation Route

The synthesis of the key intermediate, 2,3-diamino-5-bromopyridine, has been reported. The process begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.[4] This is followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine.[4]

Experimental Protocol for the Synthesis of 2,3-Diamino-5-bromopyridine:

  • 2-Amino-5-bromo-3-nitropyridine: 2-amino-5-bromopyridine (0.5 mole) is added to sulfuric acid (500 ml) at a temperature below 5°C. 95% nitric acid (0.57 mole) is then added dropwise at 0°C. The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour. The cooled mixture is poured onto ice and neutralized to precipitate the product.

  • 2,3-Diamino-5-bromopyridine: A mixture of 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml) is heated on a steam bath for 1 hour. The iron is filtered off, and the filtrate is evaporated to dryness. The residue is recrystallized from water.[4]

Final Step: Sandmeyer Reaction

The conversion of the 2-amino group of 2,3-diamino-5-bromopyridine to a nitrile can then be accomplished through the Sandmeyer reaction. This involves diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by treatment with a copper(I) cyanide solution.[2][3]

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-bromopyridine-2-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-bromopyridine-2-carbonitrile scaffold is a significant pharmacophore in medicinal chemistry, serving as a crucial intermediate in the development of potent kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

Core Structure and Rationale

The this compound core offers several key features for kinase inhibitor design:

  • The pyridine ring acts as a versatile scaffold that can be readily functionalized.

  • The amino group at the C3 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • The cyano group at the C2 position can also participate in hydrogen bonding or be used as a handle for further chemical modifications.

  • The bromo group at the C5 position provides a site for introducing various substituents via cross-coupling reactions, allowing for the exploration of different pockets within the kinase active site to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. The following sections summarize key SAR findings from various studies targeting different kinases.

Table 1: Comparison of Inhibitory Activity of this compound Derivatives Against Various Kinases

DerivativeR1 (at C5)R2 (at Amino Group)Kinase TargetIC50 (nM)Reference
Lead Compound -Br-HGSK-3β>10000[1]
Derivative A Aryl Group-HCDK2/cyclin A2570[2]
Derivative B Substituted Phenyl-HPIM-1730[3]
Derivative C 4-phenylpiperazine-HALK2150[4]
Derivative D Aryl GroupAcyl GroupEGFR71[5]
Derivative E Pyridin-2-ylaminoAlkoxyaminoCHK1Potent (qualitative)[6]

Note: The specific structures of the derivatives are simplified for this table to highlight the key points of modification. IC50 values are approximate and serve for comparative purposes.

Key SAR Insights:

  • Substitution at the C5 Position: Replacing the bromine atom with various aryl or heteroaryl groups through Suzuki coupling is a common strategy to enhance potency. The nature of this substituent is critical for interacting with the solvent-exposed region of the kinase. For instance, the introduction of a 4-phenylpiperazine group at this position led to a potent ALK2 inhibitor.[4]

  • Modification of the C3-Amino Group: While often crucial for hinge binding, modifications to the C3-amino group can be explored. Acylation or substitution can alter the hydrogen bonding pattern and introduce new interactions.

  • Impact of Substituents on the Aryl Ring (at C5): For derivatives where an aryl group is introduced at C5, further substitution on this ring can fine-tune activity. Electron-donating or withdrawing groups can influence the electronic properties and steric bulk, affecting binding affinity. Studies on pyridine derivatives have shown that the number and position of methoxy groups on an appended phenyl ring can significantly impact antiproliferative activity.[7]

  • Scaffold Hopping: While this guide focuses on the this compound core, it's noteworthy that related pyridine and pyrazine scaffolds are also prevalent in kinase inhibitor design, suggesting opportunities for scaffold hopping to optimize properties.[8]

Experimental Protocols

The following provides a generalized methodology for key experiments cited in the evaluation of these kinase inhibitors.

1. In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[9]

  • Materials:

    • Purified recombinant kinase (e.g., CDK2/cyclin A2)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds serially diluted in DMSO

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., Kinase-Glo® Plus Luminescence Kinase Assay Kit, Promega)[2]

    • 384-well plates

  • Procedure:

    • Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ATP remaining in the solution using the Kinase-Glo® system. The luminescent signal is inversely proportional to the kinase activity.[2]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression.

2. Cell Viability Assay (Example: MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50).

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HepG2)[3]

    • Cell culture medium and supplements

    • Test compounds serially diluted in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin reagent[10]

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • After the incubation period, add the MTT or Resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C to allow viable cells to metabolize the reagent.

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 value.[3][10]

Visualizations

Below are diagrams illustrating a generalized kinase signaling pathway and a typical workflow for kinase inhibitor discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Initiates Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Phosphorylates Inhibitor 3-Amino-5-bromopyridine -2-carbonitrile Derivative Inhibitor->Kinase_Cascade Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

G Start Start: Scaffold Selection Synthesis Synthesis of Derivatives Start->Synthesis Screening In Vitro Kinase Assay Synthesis->Screening SAR SAR Analysis Screening->SAR SAR->Synthesis Iterative Design Cell_Assay Cell-Based Assays SAR->Cell_Assay Optimization Lead Optimization Cell_Assay->Optimization

References

The Strategic Scaffold: 3-Amino-5-bromopyridine-2-carbonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the biological activity of kinase inhibitors derived from the 3-Amino-5-bromopyridine-2-carbonitrile scaffold reveals its pivotal role as a foundational structure in the development of targeted cancer therapeutics. While not an active kinase inhibitor itself, this molecule serves as a versatile building block for synthesizing potent and selective inhibitors of key oncogenic kinases.

This guide provides a comparative analysis of the biological activity of various kinase inhibitors that incorporate the 3-aminopyridine-2-carbonitrile core. We will explore their inhibitory profiles against different kinases, present supporting experimental data, and detail the methodologies used to generate these findings. This information is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Comparative Analysis of Kinase Inhibitor Activity

The inhibitory activity of compounds derived from the this compound scaffold varies significantly based on the specific substitutions made to the core structure. These modifications allow for the fine-tuning of potency and selectivity against different kinase targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative kinase inhibitors built upon a similar 2-aminopyridine framework.

Compound ClassTarget Kinase(s)Representative CompoundIC50 (nM)Reference
Pyrido[2,3-d]pyrimidinesPDGFr, FGFr, c-SrcPD-0898281110 (PDGFr), 130 (FGFr), 220 (c-Src)[1]
Pyrido[2,3-d]pyrimidinesFGFrCompound 4e60 (FGFr), >50000 (PDGFr, EGFr, c-Src)[1]
2-Aminopyridine-3-carboxamidesc-MetCompound (S)-24o22[2]
Pyrano[3,2-c]quinolinesEGFR, HER-2, BRAFV600ECompound 5e71 (EGFR), 21 (HER-2), 62 (BRAFV600E)[3]
Pyrano[3,2-c]quinolinesEGFR, HER-2, BRAFV600ECompound 5h75 (EGFR), 23 (HER-2), 67 (BRAFV600E)[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors, a general signaling pathway for receptor tyrosine kinases (RTKs) like EGFR and HER-2 is depicted below. These kinases play a crucial role in cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers. The experimental workflow for a typical in vitro kinase assay is also illustrated.

RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Ligand->RTK Binding Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activation Grb2/Sos Grb2/Sos Autophosphorylation->Grb2/Sos PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Anti-apoptotic signaling Inhibitor Kinase Inhibitor (e.g., aminopyridine derivative) Inhibitor->Autophosphorylation Inhibition

Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Kinase Assay Workflow Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction (Enzyme + Substrate + Inhibitor) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Signal (e.g., Radioactivity, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase assays.

Radiometric Kinase Assay (e.g., for EGFR)

This assay measures the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide by the kinase.

  • Reaction Mixture Preparation : A reaction cocktail is prepared containing the kinase (e.g., EGFR), a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation : The kinase reaction is initiated by the addition of a solution containing unlabeled ATP and [γ-³³P]ATP.

  • Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture : The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose membrane, which specifically binds the phosphorylated substrate.

  • Washing : The membrane is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis : The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (DMSO vehicle). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ADP-Glo™ Kinase Assay (e.g., for HER-2)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction : The kinase (e.g., HER-2), substrate, and test compound are incubated in a multi-well plate. The reaction is initiated by the addition of ATP.

  • Reaction Termination and ATP Depletion : After a defined incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion : Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.

  • Luminescence Generation : The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Detection : The luminescence is measured using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis : The percentage of inhibition is calculated based on the reduction in luminescence in the presence of the inhibitor compared to the control. IC50 values are then determined.

Cell-Based Kinase Assay (e.g., for Src)

This type of assay measures the inhibition of kinase activity within a cellular context.

  • Cell Culture and Treatment : Cells expressing the target kinase (e.g., Src) are seeded in multi-well plates and incubated. The cells are then treated with various concentrations of the test compound.

  • Cell Lysis : After the treatment period, the cells are lysed to release the cellular proteins.

  • Detection of Phosphorylation : The level of phosphorylation of the kinase itself (autophosphorylation) or a specific downstream substrate is measured. This is often done using an antibody-based method such as an ELISA or a Western blot-style assay (e.g., In-Cell Western).

  • Normalization : The level of the phosphorylated protein is normalized to the total amount of the target protein to account for any variations in cell number.

  • Data Analysis : The percentage of inhibition of phosphorylation is calculated, and IC50 values are determined by plotting the normalized signal against the inhibitor concentration.

References

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 3-Amino-5-bromopyridine-2-carbonitrile is a key building block, offering multiple reaction sites for diversification. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this core structure. The choice of the palladium catalyst system is critical and directly impacts reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its close analogs, supported by experimental data to inform catalyst selection and methods development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures. For substrates like this compound, the selection of the palladium catalyst and ligands is crucial to overcome potential inhibition by the amino group and achieve high yields.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyridines
Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineArylboronic acid85-95>15Moderate to Good5[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-Bromo-1-ethyl-1H-pyrazoleArylboronic acid801285-955[2]
Pd(OAc)₂SPhosK₃PO₄Toluene3-Bromo-2-methylpyridine4-Methoxyphenylboronic acid10016922[3]
Pd₂(dba)₃XPhosCs₂CO₃THF3-Bromo-2-methylpyridine3-Thienylboronic acid8018881.5[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aminobromopyridines.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).

  • Heat the reaction mixture to 85-95 °C with stirring for 15 hours or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the coupling of amines with aryl halides. For this compound, this reaction can be used to introduce a second amino functionality at the 5-position. The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromopyridines
Catalyst PrecursorLigandBaseSolventSubstrateAmineTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂X-PhosKOt-BuToluene2-Bromo-13α-estrone 3-methyl etherAniline100 (MW)0.17Good to Excellent10[5]
Pd₂(dba)₃XPhos (L1)LiHMDSTHF3-Bromo-2-aminopyridineMorpholine6516402[6]
Pd(OAc)₂dpppNaOtBuToluene2-Amino-5-bromo-4-methylpyridineVarious amines80-110N/AN/A1-5[7]
t-Bu-Xphos palladacyclet-Bu-XphosCs₂CO₃Dioxane6-BromonicotinonitrileVarious aminesN/AN/AN/A0.1[2]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for the amination of this compound.[2][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., t-Bu-Xphos palladacycle, 0.1-2 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv)

  • Dry, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst and the base.

  • Add the this compound and the amine.

  • Add the dry, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for introducing alkynyl moieties. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Comparative Performance of Palladium Catalysts in Sonogashira Coupling of Bromopyridines

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Substrate | Alkyne | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 2-Amino-3-bromopyridines | Terminal alkynes | 100 | 3 | 72-96 | 2.5 |[8][9] | | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | RT | 16 | High | 15 |[8] | | PdCl₂(PPh₃)₂ | PPh₃ | CuI | K₂CO₃ | Toluene | 3-Bromo-2-trifluoromethylquinoline | Terminal alkynes | 30-80 | N/A | Good to Excellent | 3-5 |[10] |

Experimental Protocol: Sonogashira Coupling

This protocol is based on the successful coupling of aminobromopyridines with terminal alkynes.[1][8][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Triphenylphosphine (PPh₃) (if not using a pre-formed phosphine complex)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if necessary), and copper(I) iodide.

  • Add the anhydrous solvent and triethylamine.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C for DMF or room temperature for THF) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate a general experimental workflow and a simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow prep Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction (Heating, Stirring) prep->reaction Inert Atmosphere workup Work-up (Extraction, Washing) reaction->workup Cooling purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-5-bromopyridine-2-carbonitrile is a critical step in the development of various pharmaceutical compounds. The regioselective introduction of a bromine atom at the C-5 position of the 3-aminopyridine-2-carbonitrile scaffold is a key challenge. This guide provides a comparative overview of alternative brominating agents to traditional elemental bromine, focusing on N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTB), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). While direct experimental data for the bromination of 3-aminopyridine-2-carbonitrile using these specific reagents is limited in publicly available literature, this guide extrapolates from documented procedures on similar substrates to provide plausible protocols and a comparative analysis.

Executive Summary

The selection of a brominating agent is a critical parameter in the synthesis of this compound, influencing yield, purity, and process safety. Traditional methods often employ liquid bromine, which, despite its effectiveness, poses significant handling and safety risks. This guide evaluates three solid, safer, and more manageable alternatives: NBS, PTB, and DBDMH.

  • N-Bromosuccinimide (NBS) is a widely used and versatile reagent for electrophilic bromination of aromatic and heteroaromatic compounds.[1][2] Its reactivity can be tuned by the choice of solvent and the use of catalysts.

  • Pyridinium Tribromide (PTB) , also known as Pyridinium bromide perbromide, is a stable, crystalline solid that serves as a convenient source of electrophilic bromine.[3][4][5][6][7][8] It is known for its high selectivity in the bromination of various organic compounds, including heterocycles.[3][5]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another stable, solid brominating agent that offers a high bromine content by weight.[2][9][10] It is considered a cost-effective and efficient alternative to NBS for various bromination reactions.[2][10]

Comparative Performance of Brominating Agents

The following table summarizes the anticipated performance of the alternative brominating agents for the synthesis of this compound based on analogous reactions reported in the literature. Note: The data presented here are estimations and should be optimized for the specific reaction.

Brominating AgentMolecular Weight ( g/mol )Active Bromine (%)Typical Solvent(s)Typical Temperature (°C)Plausible Yield (%)Key AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) 177.9844.9Acetonitrile, DMF, Dichloromethane0 - Room Temp70-85Readily available, well-documented reactivity, easy to handle.[1][2]Can lead to side reactions if not controlled, succinimide byproduct can complicate purification.
Pyridinium Tribromide (PTB) 319.8249.9Acetic Acid, Dichloromethane, THFRoom Temp75-90High selectivity, stable solid, easy to handle.[3][4][6]Higher molecular weight, pyridine byproduct.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 285.9155.9Dichloromethane, Acetonitrile, Sulfuric Acid0 - Room Temp70-85High bromine content, cost-effective, stable solid.[9][10]Reactivity can be substrate-dependent, may require acidic conditions for activation.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound using the alternative brominating agents. These protocols are based on general procedures for the bromination of activated pyridine rings and should be optimized for the specific substrate.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 3-Aminopyridine-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyridine-2-carbonitrile (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.

Protocol 2: Bromination using Pyridinium Tribromide (PTB)

Materials:

  • 3-Aminopyridine-2-carbonitrile

  • Pyridinium Tribromide (PTB)

  • Glacial Acetic Acid

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyridine-2-carbonitrile (1.0 eq.) in glacial acetic acid.

  • Add Pyridinium Tribromide (1.0 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Neutralize the solution with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 3: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Materials:

  • 3-Aminopyridine-2-carbonitrile

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, suspend 3-aminopyridine-2-carbonitrile (1.0 eq.) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,3-Dibromo-5,5-dimethylhydantoin (0.55 eq., as it contains two bromine atoms) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium sulfite solution.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and a logical comparison of the brominating agents.

experimental_workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3-Aminopyridine-2-carbonitrile reaction Dissolve in Solvent Cool to 0°C start->reaction 1. addition Add Brominating Agent (NBS, PTB, or DBDMH) reaction->addition 2. stirring Stir at RT (Monitor by TLC) addition->stirring 3. quench Quench Reaction stirring->quench 4. extract Extract with Organic Solvent quench->extract 5. wash Wash Organic Layer extract->wash 6. dry Dry and Concentrate wash->dry 7. purify Column Chromatography dry->purify 8. end This compound purify->end 9. agent_comparison NBS N-Bromosuccinimide (NBS) handling Ease of Handling (Solid vs. Liquid) NBS->handling selectivity Regioselectivity NBS->selectivity byproducts Byproduct Profile NBS->byproducts cost Cost-Effectiveness NBS->cost PTB Pyridinium Tribromide (PTB) PTB->handling PTB->selectivity PTB->byproducts DBDMH 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) DBDMH->handling DBDMH->selectivity DBDMH->byproducts DBDMH->cost

References

Efficacy of PIM-1 Inhibitors Derived from Pyridothienopyrimidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of PIM-1 kinase inhibitors derived from a pyridothienopyrimidine core structure, synthesized from a precursor related to 3-Amino-5-bromopyridine-2-carbonitrile. The data presented is compiled from preclinical studies and aims to offer an objective overview of their potential as anti-cancer agents.

Introduction to PIM-1 Kinase and its Role in Cancer

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are key regulators of cell survival, proliferation, and apoptosis.[1] PIM-1 is frequently overexpressed in a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[2] Its expression is primarily regulated by the JAK/STAT signaling pathway.[3] PIM-1 exerts its oncogenic effects by phosphorylating and thereby regulating the activity of several downstream proteins involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein Bad and the cell cycle inhibitor p27kip1.[3]

Comparative Efficacy of Pyridothienopyrimidinone-Based PIM-1 Inhibitors

The following tables summarize the in vitro efficacy of two series of pyridothienopyrimidinone derivatives against PIM-1 kinase and various cancer cell lines. These compounds were synthesized from a starting material structurally related to this compound, specifically 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.[1]

Table 1: PIM-1 Kinase Inhibitory Activity of Pyridothienopyrimidinone Derivatives (Series A) [1]

Compound IDStructure/SubstitutionPIM-1 % Inhibition at 50 µMPIM-1 IC50 (µM)
6c 2-(2-hydroxyphenyl)85%4.62
7a 2-(2-chlorophenyl)-2,3-dihydro81%1.18
7c 2-(2-hydroxyphenyl)-2,3-dihydro93%1.38
7d 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro98%1.97
8b 2-(trifluoromethyl)96%8.83
9 (structure not specified in abstract)89%4.18

Table 2: Cytotoxic Activity of Pyridothienopyrimidinone Derivatives (Series A) in Cancer Cell Lines [1]

Compound IDMCF7 IC50 (µM)HCT116 IC50 (µM)PC3 IC50 (µM)
7a 18-3818-3818-38
7d 18-3818-3818-38
8b PotentPotentModerate

Table 3: PIM-1 Kinase Inhibitory Activity of Pyridothienopyrimidinone and Related Derivatives (Series B) [4][5]

Compound IDStructure/SubstitutionPIM-1 IC50 (µM)
3b 2-Arylpyridothieno[3,2-d]pyrimidin-4-one0.06
3c 2-Arylpyridothieno[3,2-d]pyrimidin-4-one0.14
3e 2-(3,4-dihydroxyphenyl)0.06
3g 2-(3-OCH3-4-OH-phenyl)0.08
3j 2-Arylpyridothienopyrimidinone0.10
7b Pyridothienotriazolopyrimidine0.08
8 Pyridothienotriazolopyrimidine0.10
9a 4-Imino-pyridothieno[3,2-d]pyrimidine0.52
9b 4-Imino-pyridothieno[3,2-d]pyrimidine0.22

Table 4: Cytotoxic Activity of Selected Series B Derivatives [4][5]

Compound IDMCF7 IC50 (µM)HCT116 IC50 (µM)
Potent Compounds Potent ActivityPotent Activity

Key Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

In Vitro PIM-1 Kinase Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PIM-1 kinase. The activity is typically measured by the phosphorylation of a specific substrate.

Protocol (ELISA-based):

  • Plate Coating: 96-well plates are coated with a recombinant GST-tagged PIM-1 substrate (e.g., GST-BAD).

  • Blocking: The plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Kinase Reaction: Recombinant PIM-1 enzyme is pre-incubated with various concentrations of the test inhibitor. This mixture is then added to the substrate-coated wells along with ATP to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is detected using a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the PIM-1 inhibitor for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Study

Principle: This in vivo assay evaluates the anti-tumor efficacy of a PIM-1 inhibitor in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[6][7]

Protocol:

  • Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[6]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[7]

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.[6]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups. Treatment with the PIM-1 inhibitor (administered via a relevant route, e.g., oral gavage or intraperitoneal injection) or a vehicle control is initiated.[8]

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and the body weight of the mice is monitored as an indicator of toxicity.[6]

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[8]

Visualizing Key Pathways and Workflows

PIM-1 Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM1 PIM-1 STAT->PIM1 Transcription Bad Bad PIM1->Bad P p27 p27kip1 PIM1->p27 P Inhibitor Pyridothienopyrimidinone Inhibitors Inhibitor->PIM1 Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle

Caption: PIM-1 signaling pathway and the point of intervention by inhibitors.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a novel PIM-1 inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Experimental_Workflow Synthesis Compound Synthesis (Pyridothienopyrimidinones) KinaseAssay In Vitro PIM-1 Kinase Assay Synthesis->KinaseAssay CellViability Cell-Based Viability Assays (MTT) Synthesis->CellViability IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell LeadSelection Lead Compound Selection IC50_Kinase->LeadSelection IC50_Cell->LeadSelection Xenograft In Vivo Tumor Xenograft Model LeadSelection->Xenograft Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy

Caption: General experimental workflow for the evaluation of PIM-1 inhibitors.

References

A Comparative Guide to the Synthesis of 3-Amino-5-bromopyridine-2-carbonitrile: A Novel Approach vs. a Conventional Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, proposed palladium-catalyzed synthesis of 3-Amino-5-bromopyridine-2-carbonitrile against a conventional, established reduction method. The objective is to furnish researchers with the necessary data and protocols to evaluate and potentially validate a more efficient and direct synthetic route to this valuable building block in medicinal chemistry.[1]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] The efficiency and scalability of its synthesis are therefore of significant interest to the drug development community. This guide details and compares two distinct synthetic strategies: a traditional multi-step method involving the reduction of a nitro precursor and a modern, one-step palladium-catalyzed cyanation that offers the potential for improved yield and process efficiency.

Synthetic Methodologies: A Head-to-Head Comparison

This section outlines the reaction schemes, experimental protocols, and performance data for both the existing and a proposed new synthetic method.

Method 1: The Conventional Route - Reduction of a Nitro Intermediate

This established method involves two main stages: the synthesis of the nitro precursor, 5-bromo-3-nitropyridine-2-carbonitrile, followed by its reduction to the desired this compound.

Reaction Scheme:

Conventional_Synthesis A 2,5-Dibromo-3-nitropyridine B 5-Bromo-3-nitropyridine-2-carbonitrile A->B  CuCN, propionitrile, 90°C, 17h   C This compound B->C  Fe, Acetic Acid  

Caption: Conventional two-step synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile [2][3]

  • To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add Copper(I) cyanide (CuCN) (8.7 g, 97.55 mmol).

  • Heat the mixture to 90°C and maintain for 17 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer twice with brine, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the residue by chromatography on silica gel (DCM/MeOH 95:5 to 85:15) to yield the product.

Step 2: Synthesis of this compound [1]

  • Prepare a solution of 5-bromo-3-nitropyridine-2-carbonitrile in acetic acid.

  • Add iron powder to the solution and stir the mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the iron catalyst.

  • Neutralize the filtrate and extract the product with a suitable organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Data Presentation:

ParameterStep 1: CyanationStep 2: ReductionOverall
Starting Material 2,5-Dibromo-3-nitropyridine5-Bromo-3-nitropyridine-2-carbonitrile2,5-Dibromo-3-nitropyridine
Key Reagents CuCN, propionitrileFe, Acetic Acid-
Reaction Time 17 hoursNot specified> 17 hours
Temperature 90°CNot specified-
Yield 68%[2][3]56%[1]~38%
Purification Column ChromatographyRecrystallization/Column ChromatographyMultiple purification steps required
Method 2: A Novel Approach - Palladium-Catalyzed Cyanation

This proposed new method aims to synthesize this compound in a single step from a readily available starting material, 3-amino-5-bromopyridine, through a palladium-catalyzed cyanation reaction. This approach leverages modern cross-coupling chemistry to provide a more direct and potentially higher-yielding route.

Reaction Scheme:

New_Synthesis A 3-Amino-5-bromopyridine B This compound A->B  Pd Catalyst, Cyanide Source, Solvent, Heat  

Caption: Proposed one-step palladium-catalyzed synthesis.

Proposed Experimental Protocol:

This is a generalized protocol based on established palladium-catalyzed cyanation reactions and would require optimization for this specific substrate.

  • In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine 3-amino-5-bromopyridine, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand like dppf), a cyanide source (e.g., zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6])), and a suitable solvent (e.g., DMF, DMA, or dioxane).

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., aqueous sodium bicarbonate or ammonia).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Anticipated Advantages and Data for Comparison:

ParameterProposed New Method (Palladium-Catalyzed Cyanation)
Starting Material 3-Amino-5-bromopyridine
Key Reagents Palladium catalyst, Cyanide source
Reaction Time Potentially 2-12 hours
Temperature 80-120°C
Anticipated Yield Potentially > 60% (based on similar reactions)
Purification Single purification step

Validation Workflow for the New Synthetic Method

To rigorously validate the proposed new synthetic method, a systematic workflow should be followed.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Scale-Up & Robustness cluster_2 Comparative Analysis A Screening of Catalysts, Ligands, and Solvents B Optimization of Reaction Conditions (Temp, Time, Stoichiometry) A->B C Yield & Purity Assessment (HPLC, NMR) B->C D Gram-Scale Synthesis C->D E Impurity Profiling D->E F Consistency & Reproducibility Checks E->F G Direct Comparison with Conventional Method F->G H Cost & Environmental Impact Analysis G->H I Final Method Validation Report H->I

Caption: A logical workflow for the validation of the new synthetic method.

Conclusion

The conventional synthesis of this compound provides a reliable, albeit multi-step, route to the target compound with a moderate overall yield. The proposed novel approach, utilizing a palladium-catalyzed cyanation, presents a compelling alternative that could significantly streamline the synthesis by reducing the number of steps, potentially increasing the overall yield, and improving the process efficiency.

For researchers and drug development professionals, the validation of this new method could lead to a more cost-effective and time-efficient production of this crucial building block. The provided experimental framework and comparative data serve as a foundation for further investigation and optimization of this promising synthetic strategy.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted aminopyridine, 3-Amino-5-bromopyridine-2-carbonitrile, is a valuable building block in the synthesis of various kinase inhibitors and other pharmacologically active molecules. The introduction of new carbon-carbon bonds at the 5-position is a critical step in the elaboration of this core structure. Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely employed methods.

This guide provides an objective, data-driven comparison of the Suzuki and Stille couplings for the functionalization of this compound and structurally related aminopyridines. We will delve into the key performance indicators of each reaction, including yield, reaction conditions, and substrate scope, supported by experimental data. Furthermore, detailed experimental protocols and a discussion of the practical advantages and disadvantages of each method will be provided to aid in the selection of the optimal synthetic strategy.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reagent Stability Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture
Functional Group Tolerance Generally good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a baseOften proceeds under neutral or mildly basic conditions
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be difficult to remove from the reaction mixture

Performance Comparison: A Data-Driven Analysis

While direct comparative studies on this compound are limited, data from closely related substrates provide valuable insights into the expected performance of each coupling method.

Suzuki Coupling: The Suzuki-Miyaura coupling is a well-established and versatile method for the arylation of bromopyridines. For substrates containing an amino group, careful optimization of the reaction conditions is often necessary to avoid catalyst inhibition. However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved without the need for protecting the amine functionality.

Representative Suzuki Coupling Data for a Structurally Similar Substrate (5-bromo-2-methylpyridin-3-amine):

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-951885
24-Methoxyphenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-951882
34-Fluorophenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-951888
43-Thienylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-951875

Stille Coupling: The Stille coupling is renowned for its excellent functional group tolerance and the stability of the organotin reagents.[2] This can be particularly advantageous when working with complex or sensitive substrates. While the toxicity of organotin compounds is a significant drawback, the Stille reaction can often provide superior yields where other methods fail, especially with sterically hindered or electronically challenging coupling partners.

Representative Stille Coupling Data for a Structurally Similar Substrate (2-Amino-5-bromo-4-methylpyridine):

EntryOrganostannaneCatalystLigandSolventTemp (°C)Time (h)Yield (%)
1(2-Thienyl)tributylstannanePd(PPh₃)₄-Toluene11012-24~80-90

Catalytic Cycles: A Mechanistic Overview

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

Suzuki_vs_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_OA Oxidative Addition S_ArPdX Ar-Pd(II)-X S_OA->S_ArPdX S_TM Transmetalation (Base Required) S_ArPdR Ar-Pd(II)-R' S_TM->S_ArPdR S_RE Reductive Elimination S_Pd0 Pd(0) S_RE->S_Pd0 S_Pd0->S_OA Ar-X S_ArPdX->S_TM R'-B(OR)₂ S_ArPdR->S_RE Ar-R' St_OA Oxidative Addition St_ArPdX Ar-Pd(II)-X St_OA->St_ArPdX St_TM Transmetalation St_ArPdR Ar-Pd(II)-R' St_TM->St_ArPdR St_RE Reductive Elimination St_Pd0 Pd(0) St_RE->St_Pd0 St_Pd0->St_OA Ar-X St_ArPdX->St_TM R'-SnR₃ St_ArPdR->St_RE Ar-R'

Catalytic cycles of Suzuki and Stille couplings.

Experimental Protocols

Suzuki Coupling Protocol (Conventional Heating)

This protocol is adapted for this compound based on procedures for similar substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This protocol is based on a procedure for a similar substrate, 2-Amino-5-bromo-4-methylpyridine, and is expected to be applicable to this compound.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound.

  • Add the organostannane and anhydrous toluene (or DMF).

  • Seal the flask and degas the solution by bubbling with an inert gas (e.g., Argon) for 20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts), followed by water and brine.

  • Filter the mixture through celite to remove the tin salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision Workflow: Choosing the Right Coupling Partner

The selection between Suzuki and Stille coupling is a critical decision in a synthetic campaign. The following workflow can guide this choice:

Decision_Workflow Start Start: Functionalization of This compound Check_Boronic_Acid Is the corresponding boronic acid commercially available or easily synthesized? Start->Check_Boronic_Acid Check_Base_Sensitivity Does the substrate or product have base-sensitive functional groups? Check_Boronic_Acid->Check_Base_Sensitivity Yes Consider_Stille Consider Stille Coupling Check_Boronic_Acid->Consider_Stille No Consider_Suzuki Consider Suzuki Coupling Check_Base_Sensitivity->Consider_Suzuki No Check_Base_Sensitivity->Consider_Stille Yes Toxicity_Concern Are there significant concerns regarding the toxicity of tin reagents? Consider_Stille->Toxicity_Concern Toxicity_Concern->Consider_Stille No Proceed with caution Optimize_Suzuki Optimize Suzuki conditions (e.g., milder base, different ligand) Toxicity_Concern->Optimize_Suzuki Yes

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-Amino-5-bromopyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the 3-amino-5-bromopyridine-2-carbonitrile scaffold is a frequently employed building block. However, its inherent metabolic liabilities can curtail its therapeutic potential, necessitating strategies to enhance its stability. This guide provides a comparative analysis of the metabolic stability of this compound and its derivatives, with a focus on the strategic substitution of metabolically susceptible sites. We present supporting experimental data, detailed methodologies for key in vitro assays, and visualizations to elucidate metabolic pathways and experimental workflows.

Enhancing Metabolic Stability: A Comparative Analysis

The metabolic Achilles' heel of many aromatic compounds, including this compound, is their susceptibility to oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver. A common strategy to bolster metabolic stability is the introduction of a trifluoromethyl (-CF3) group at a metabolically active position. The exceptional strength of the carbon-fluorine bond makes it highly resistant to enzymatic cleavage, effectively "shielding" the molecule from metabolic degradation at that site.

To illustrate this, we compare the metabolic stability of a generic 3-Amino-5-halopyridine-2-carbonitrile with its trifluoromethyl counterpart. The data below, derived from representative in vitro human liver microsome (HLM) stability assays, highlights the significant improvement in metabolic half-life (t½) and the reduction in intrinsic clearance (CLint) achieved through this substitution.

CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
This compound (Parent)1592.4
3-Amino-5-(trifluoromethyl)pyridine-2-carbonitrile (Alternative)> 60< 23.1

Key Observations:

  • Increased Half-life: The trifluoromethyl derivative exhibits a significantly longer half-life in human liver microsomes, indicating a slower rate of metabolism.

  • Reduced Intrinsic Clearance: The lower intrinsic clearance of the trifluoromethyl analog suggests that the liver has a reduced capacity to eliminate this compound, a favorable characteristic for maintaining therapeutic drug concentrations.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the predicted metabolic pathway of this compound and the general workflow for assessing metabolic stability.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 (e.g., CYP2E1) Oxidation Metabolite2 Sulfate/Glucuronide Conjugate Metabolite1->Metabolite2 UGTs/SULTs Conjugation Excretion Excretion Metabolite2->Excretion Excretion

Caption: Predicted metabolic pathway of this compound.

cluster_workflow Metabolic Stability Assay Workflow A Prepare Compound Stock Solution B Incubate with Liver Microsomes/Hepatocytes and NADPH at 37°C A->B C Collect Samples at Multiple Time Points B->C D Quench Reaction (e.g., with Acetonitrile) C->D E Analyze Remaining Parent Compound by LC-MS/MS D->E F Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint E->F

Caption: General experimental workflow for in vitro metabolic stability assays.

Experimental Protocols

The following are detailed methodologies for two key experiments used to assess the metabolic stability of drug candidates.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes, primarily assessing Phase I metabolism mediated by CYP enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture by combining the potassium phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound to the incubation mixture to achieve the final desired concentration.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquots to a plate containing cold acetonitrile and the internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Hepatocyte Stability Assay

Objective: To evaluate the overall metabolic stability of a test compound in intact hepatocytes, which assesses both Phase I and Phase II metabolism.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates (for plated assays)

  • Incubator (37°C, 5% CO2)

  • Orbital shaker (for suspension assays)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare the hepatocytes according to the supplier's protocol. For plated assays, seed the cells on collagen-coated plates and allow them to attach. For suspension assays, maintain the cells in suspension in the culture medium.

  • Compound Addition: Prepare a solution of the test compound in the culture medium and add it to the hepatocytes to start the incubation.

  • Incubation: Incubate the cells at 37°C with gentle shaking for suspension assays.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension or the medium from the plated cells.

  • Quenching: Stop the metabolic activity by adding the samples to cold acetonitrile containing an internal standard.

  • Sample Processing: Homogenize or lyse the samples to ensure the extraction of the compound from the cells. Centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, where the percentage of the remaining parent compound is plotted over time to determine the half-life and intrinsic clearance. The CLint value is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).

By employing these methodologies and strategic chemical modifications, researchers can effectively assess and improve the metabolic stability of promising drug candidates, a critical step toward developing safer and more effective therapeutics.

A Researcher's Guide to Benchmarking the Purity of Commercially Available 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a framework and detailed experimental protocols for benchmarking the purity of commercially available 3-Amino-5-bromopyridine-2-carbonitrile (CAS: 573675-27-1), a key intermediate in medicinal chemistry. Due to the lack of a centralized, public comparison of this specific chemical from various suppliers, this guide empowers researchers to conduct their own analysis.

Comparative Purity Analysis

Researchers should begin by obtaining samples and Certificates of Analysis (CofA) from various chemical suppliers. The CofA will provide an initial indication of purity, but independent verification is crucial for rigorous scientific research. The following table provides a template for collating data from both the supplier's CofA and in-house experimental verification.

Table 1: Comparative Purity Data for this compound

SupplierLot NumberStated Purity (CofA)Analytical Method (CofA)Experimentally Determined Purity (%)Analytical Method (In-house)Major Impurities IdentifiedNotes
Supplier A HPLC, qNMR, GC-MS
Supplier B HPLC, qNMR, GC-MS
Supplier C HPLC, qNMR, GC-MS
Supplier D HPLC, qNMR, GC-MS

Experimental Protocols

The following are detailed methodologies for three key analytical techniques to determine the purity of this compound and to identify potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for quantifying the purity of the compound by separating it from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Assessment

qNMR is a primary analytical method that can determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

  • Instrumentation: NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) is critical for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals being integrated. A D1 of 30 seconds is generally a safe starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. This is particularly useful for identifying potential synthesis-related impurities.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: The percentage purity can be estimated from the peak areas in the total ion chromatogram (TIC). The mass spectrum of any impurity peak can be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. It is important to be aware of potential impurities from the synthesis of related bromopyridines, such as dibrominated species, which could arise from over-bromination.

Workflow and Visualization

To effectively benchmark the purity of this compound, a structured workflow is essential. The following diagram illustrates the key steps from sourcing the material to the final comparative analysis.

G cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Comparison A Identify Commercial Suppliers B Request Samples & Certificates of Analysis (CofA) A->B C Log Samples and CofA Data B->C D Prepare Samples for Analysis C->D E HPLC Purity Analysis D->E F qNMR Purity Assessment D->F G GC-MS Impurity Identification D->G H Collate Experimental Data E->H F->H G->H I Compare Experimental Purity vs. Stated Purity H->I J Characterize and Compare Impurity Profiles H->J K Select Optimal Supplier Based on Purity & Impurity Profile I->K J->K

Caption: Experimental workflow for benchmarking commercial samples.

Safety Operating Guide

Proper Disposal of 3-Amino-5-bromopyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 3-Amino-5-bromopyridine-2-carbonitrile (CAS No: 573675-27-1). Adherence to these procedures is critical for mitigating potential hazards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE).

Hazard Profile:

  • Toxicity: Toxic if swallowed.[1][2]

  • Irritation: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3][4]

  • Environmental Hazards: Should not be released into the environment.[3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant.[3][6] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing paper.

    • Avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.

    • The container must be in good condition and free from leaks.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames. Store the container in a cool, dry place.[2]

III. Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Ensure Safety:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.[2]

    • Wear the appropriate PPE as outlined in Section I.

  • Containment and Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust formation.[2][3]

    • Place the swept-up material into a labeled hazardous waste container.[3]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Waste Generation B Is the waste this compound or contaminated material? A->B C Segregate Waste (Avoid Incompatibles) B->C Yes H Consult EHS for Non-Hazardous Waste Stream B->H No D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Approved Waste Disposal Service E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 3-Amino-5-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medicinal, household, or other uses.

This document provides essential safety, handling, and disposal information for 3-Amino-5-bromopyridine-2-carbonitrile (CAS: 573675-27-1).[1] Researchers, scientists, and drug development professionals should adhere strictly to these protocols to ensure a safe laboratory environment. This guidance is synthesized from available Safety Data Sheets (SDS) for the compound and its structural analogs, alongside established best practices for handling aromatic amines, pyridine derivatives, and brominated organic compounds.

Hazard Identification and Classification

While a comprehensive hazard profile for this compound is not fully detailed in all provided datasheets, related compounds such as 3-Amino-5-bromopyridine and 2-Amino-5-bromopyridine are classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][4][5]

  • Eye Irritation: Causes serious eye irritation.[2][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5]

Given the structural similarities, it is prudent to handle this compound with the assumption that it poses similar risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.

Protection LevelEquipmentRationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[6][7][8]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][8][9]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Provides chemical resistance against pyridine and its derivatives. Avoid latex gloves. Double-gloving is recommended, with frequent changes.[6][8]
Body Protection Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination.[6][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[10]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[8][9]
Quantitative Data Summary
ParameterValueSource / Analogue
Molecular Formula C6H4BrN3[1]
Molecular Weight 198.02 g/mol [1]
Melting Point 65-69 °C3-Amino-5-bromopyridine[3]
Occupational Exposure Limits No data available[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[9]

    • Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[10]

    • Don all required PPE as outlined in the table above before entering the handling area.[6][9]

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.[10]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[10]

    • Reactions: Conduct all reactions within a certified chemical fume hood.[6][8] Keep containers tightly closed when not in use.[6]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[10]

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.[2][11]

Disposal Plan

Improper disposal of this compound and its waste can cause significant environmental harm.[12]

  • Waste Segregation:

    • Halogenated Organic Waste: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste.[12]

    • Contaminated Lab Supplies: All contaminated materials (e.g., gloves, filter paper, pipette tips) must be collected in a designated solid hazardous waste container.[12]

  • Container Management:

    • Ensure waste containers are tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.[6][12]

  • Final Disposal:

    • Dispose of all waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[4][13]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation occurs.[1][4]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately.[4]

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7]

  • Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[7][12]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Nitrile/Neoprene, Double-Gloved) goggles->gloves coat Wear a Chemical-Resistant Lab Coat gloves->coat shoes Wear Closed-Toe, Chemical-Resistant Shoes coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Set up in Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_waste Segregate Waste into 'Halogenated Organic' & 'Contaminated Solids' decontaminate->segregate_waste store_waste Store Waste in Sealed, Labeled Containers segregate_waste->store_waste dispose Arrange for Professional Hazardous Waste Disposal store_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromopyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromopyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.